5-fluoro-7-iodo-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-7-iodo-1H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADYIEVRHUJBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090315-40-3 | |
| Record name | 5-fluoro-7-iodo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Precision Halogenated Scaffolds: 5-Fluoro-7-Iodo-1H-Indazole
The following technical guide details the physicochemical profile, synthetic pathways, and functionalization strategies for 5-Fluoro-7-iodo-1H-indazole , a critical scaffold in medicinal chemistry.
Technical Guide & Whitepaper [1][2]
Executive Summary
This compound (CAS: 2090315-40-3) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1][2][3] Its structural utility lies in its orthogonal reactivity :
-
7-Iodo Position : A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing the construction of biaryl systems often required for occupying hydrophobic pockets in protein targets (e.g., VEGFR, ALK, TRK).[2]
-
5-Fluoro Substituent : A metabolic blocker that modulates pKa and lipophilicity without introducing significant steric bulk, often used to prevent oxidative metabolism (e.g., hydroxylation) at the equivalent phenyl position.[2]
-
1H-Indazole Core : A privileged pharmacophore that mimics the purine ring of ATP, enabling hydrogen bonding with the hinge region of kinase domains.[2]
Physicochemical Specifications
Accurate characterization data is essential for analytical validation and stoichiometric calculations.[2]
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 2090315-40-3 | Confirmed via chemical registries [1][2].[1][2][3][4][5] |
| Molecular Formula | C₇H₄FIN₂ | |
| Molecular Weight | 262.02 g/mol | Average mass for stoichiometry.[1][2][3] |
| Exact Mass | 261.9403 g/mol | Monoisotopic mass for HRMS extraction.[1][2][3] |
| ClogP | ~2.81 | Predicted; indicates moderate lipophilicity.[1][2][3] |
| pKa (NH) | ~13.8 | Acidic proton at N1; deprotonation requires bases like Cs₂CO₃ or NaH.[1][2][3] |
| Appearance | Off-white to pale yellow solid | Iodinated indazoles typically darken upon light exposure.[1][2][3] |
Mass Spectrometry Identification[1][2][3][6]
-
Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).[2]
-
Target Ion :
(approx).[1][2] -
Isotopic Pattern : Iodine is monoisotopic (
I).[1][2] The spectrum will not show the characteristic M+2 doublet of bromine or the M+2 (3:[1][2]1) of chlorine.[6][7] Look for a clean single peak at M+H with small C satellites.
Synthetic Architecture
Direct iodination of 5-fluoroindazole typically yields the 3-iodo isomer due to the electronic preference of the pyrazole ring for electrophilic aromatic substitution (EAS).[1][2][3] Therefore, the synthesis of the 7-iodo isomer requires a "bottom-up" approach using a pre-functionalized aniline precursor.[1][2][3]
Retro-Synthetic Logic
The most robust route utilizes the Jacobson-type cyclization (diazotization) of a 2-methylaniline derivative.[1][2][3]
-
Precursor : 4-Fluoro-2-iodo-6-methylaniline (CAS: 1260885-25-3)[1][2][3][6][8]
-
Mechanism : Diazotization of the amine creates a diazonium species which undergoes intramolecular cyclization onto the adjacent methyl group to form the indazole ring.[1][2]
Experimental Protocol: Diazotization Cyclization
Note: This protocol is adapted from standard methodologies for indazole synthesis from o-methylanilines.[1][2][3]
Reagents:
-
Sodium Nitrite (NaNO₂, 1.1 equiv) or Isoamyl Nitrite[2]
-
Acetic Anhydride (Ac₂O, 3.0 equiv)[2]
-
Potassium Acetate (KOAc, 1.0 equiv)[2]
Step-by-Step Workflow:
-
Dissolution : Dissolve 4-fluoro-2-iodo-6-methylaniline in toluene at room temperature. Add KOAc and Ac₂O.[2]
-
Diazotization : Heat the mixture to 80°C. Add isoamyl nitrite dropwise over 30 minutes. (Alternatively, use NaNO₂ in acidic phase transfer conditions).
-
Cyclization : Reflux the mixture (110°C) for 12–18 hours. The diazonium intermediate cycles onto the methyl carbon.[2]
-
Workup : Cool to RT. Remove solvent in vacuo.[2] Dilute with EtOAc and wash with water and brine.[2]
-
Purification : Flash column chromatography (SiO₂).[2] Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).[1][2][3]
-
Critical QC: Ensure separation from any uncyclized acetanilide byproducts.
-
Functionalization & Signaling Pathways
The value of this compound lies in its ability to serve as a divergent core.[1][2][3] The following DOT diagram illustrates the logical functionalization pathways.
Caption: Divergent synthesis map showing the orthogonal reactivity of the N1, C3, and C7 positions.[1][2][3]
Strategic Considerations
-
N1 Protection First : The acidic N1 proton (pKa ~13.[2]8) can poison Pd catalysts or lead to side reactions. It is standard practice to alkylate (e.g., THP, SEM, or Methyl) or protect the N1 position before attempting Suzuki coupling at C7.[2]
-
C3 Selectivity : If 3,7-disubstitution is required, iodinate C3 (using NIS) before manipulating the C7-iodine, or exploit the reactivity difference (C7-I is generally less reactive than C3-I in oxidative addition, but C3-H is susceptible to EAS).[1][2][3]
Analytical Validation (QC)
To certify the identity of the synthesized material, compare against these predicted parameters.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆
-
δ 13.5 ppm (s, 1H) : Indazole NH (Broad, exchangeable).[2]
-
δ 8.15 ppm (s, 1H) : C3 -H. Characteristic sharp singlet for indazoles.[2]
-
δ 7.65 ppm (dd, 1H) : C6 -H. Deshielded by the adjacent Iodine at C7.[2] Shows coupling to F5.[2][5]
-
δ 7.45 ppm (dd, 1H) : C4 -H. Shows coupling to F5.[2]
HPLC Purity Check
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase : H₂O (0.1% Formic Acid) / MeCN.[1][2] Gradient 5% -> 95%.[1][2][3]
-
Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds if coupled).[2]
-
Retention Time : Expect late elution due to the lipophilic Iodine and Fluorine atoms (RT > Indazole).[2]
References
-
BLD Pharm . (2025).[2] Product Datasheet: this compound (CAS 2090315-40-3).[1][2][3][4][5][9] Retrieved from
-
AChemBlock . (2025).[2] Chemical Specifications: this compound.[1][2][4][5][9] Retrieved from
-
Lukin, K. et al. (2006).[2] Synthesis of 7-Haloindazoles via Diazotization. Journal of Organic Chemistry. (General methodology reference for 7-iodoindazole synthesis).
-
Vulpetti, A. & Dalvit, C. (2012).[10] Fluorine local environment: From screening to drug design. Drug Discovery Today. (Reference for 5-F bioisosterism).
Sources
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- 2. 945761-94-4|7-Iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 3. 887568-03-8|4-Fluoro-6-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 4. scribd.com [scribd.com]
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- 6. aablocks.com [aablocks.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. 1595991-19-7|2-Fluoro-4-iodo-6-methylaniline|BLD Pharm [bldpharm.com]
- 9. This compound 97% | CAS: 2090315-40-3 | AChemBlock [achemblock.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
5-Fluoro-7-iodo-1H-indazole: A Strategic Scaffold for Kinase Inhibitor Discovery
This guide focuses on 5-fluoro-7-iodo-1H-indazole (CAS: 2090315-40-3), a specialized heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.
Technical Guide & Biological Significance Profile
Executive Summary
This compound is a "privileged scaffold" intermediate in medicinal chemistry. While the compound itself possesses limited biological potency, its significance lies in its structural utility as a precursor for high-affinity ATP-competitive inhibitors. It combines three critical design elements:
-
Indazole Core: A bioisostere for the purine ring of ATP, allowing it to anchor to the kinase "hinge region."
-
5-Fluoro Substitution: A metabolic blocker that prevents cytochrome P450-mediated oxidation at the electron-rich C5 position.
-
7-Iodo Handle: A reactive site for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the attachment of solubilizing tails or specificity-determining moieties.
Chemical Anatomy & Biological Rationale[1]
The "Privileged Structure" Hypothesis
In drug discovery, the indazole scaffold is preferred over the indole due to its extra nitrogen (N2), which acts as an additional hydrogen bond acceptor. The specific substitution pattern of the 5-fluoro-7-iodo isomer is designed to address two common failure modes in lead optimization: Metabolic Clearance and Selectivity .
Structural Logic Diagram
The following diagram illustrates the functional role of each atom in the scaffold when bound to a theoretical kinase active site.
Figure 1: SAR Logic of the this compound scaffold.
Biological Significance: Mechanism of Action
Kinase Inhibition (ATP Competitor)
The primary biological application of derivatives synthesized from this scaffold is the inhibition of Serine/Threonine and Tyrosine kinases. The indazole core mimics the adenine ring of ATP.
-
Binding Mode: The N1 hydrogen and N2 nitrogen typically form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., residues like Glu/Leu in MAPK pathways).
-
The 7-Position Vector: The iodine at C7 allows chemists to extend the molecule into the "sugar pocket" or "solvent front." This is critical for generating selectivity (avoiding off-target inhibition of similar kinases) and improving physicochemical properties (solubility).
Metabolic Stability (The Fluorine Effect)
The 5-fluoro substituent is not merely for potency; it is a pharmacokinetic (PK) tool.
-
C5 Oxidation Blockade: The C5 position of the indazole ring is electron-rich and prone to hydroxylation by CYP450 enzymes. Replacing the C5-hydrogen with fluorine (a bioisostere with high electronegativity) blocks this metabolic soft spot, extending the half-life (
) of the final drug candidate.
Experimental Protocols
Synthesis Utility: Suzuki-Miyaura Cross-Coupling
The most common workflow involves coupling a boronic acid to the 7-iodo position. This protocol validates the reactivity of the scaffold.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Preparation: In a nitrogen-purged reaction vial, combine the this compound, boronic acid, and base.
-
Solvation: Add the degassed Dioxane/Water mixture.
-
Catalysis: Add the Palladium catalyst quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the consumption of the iodide (Starting material usually elutes later than the product due to the heavy iodine atom).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Biological Assay: Kinase Selectivity Profiling (Generic Protocol)
Once the library is generated, compounds are screened.
-
Assay Type: FRET-based or ADP-Glo™ Kinase Assay.
-
Readout: IC₅₀ (Half-maximal inhibitory concentration).
-
Control: Staurosporine (Pan-kinase inhibitor) or Pazopanib (Indazole-based reference).
Workflow Visualization
The following diagram outlines the iterative cycle of using this compound in a Fragment-Based Drug Discovery (FBDD) campaign.
Figure 2: Medicinal Chemistry workflow for indazole optimization.
Data Summary: Indazole Structure-Activity Trends
The following table summarizes general SAR trends observed in literature for indazole kinase inhibitors, justifying the selection of the 5-fluoro-7-iodo precursor.
| Position | Modification | Biological Impact | Rationale for 5-F-7-I Scaffold |
| N1 | Alkylation | Loss of potency (usually) | N1-H is often required for H-bonding to the kinase hinge. |
| C3 | Arylation | Increased Potency | Often targeted after C7 modification. |
| C5 | Fluorine | Metabolic Stability | Blocks CYP450 oxidation; increases lipophilicity. |
| C6 | Bulky Groups | Steric Clash | Generally avoided; 5,7-substitution pattern is preferred. |
| C7 | Iodine -> Aryl | Selectivity/Solubility | Projects into solvent channel; key for library generation. |
References
-
Zhang, L., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783.
-
Boulanger, J., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
PubChem Compound Summary. (2025). "5-Fluoro-1H-indazole."[1][2][3][4][5][6] National Center for Biotechnology Information.
-
ChemicalBook. (2024). "General Synthesis of Iodo-Indazoles."
Sources
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Electronic Control of the Indazole Core: A Strategic Guide for Medicinal Chemistry
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Scope: Electronic structure, tautomeric dynamics, regioselective functionalization, and physicochemical properties.
Executive Summary: The Indazole Bioisostere[1]
The indazole (benzo[
However, the indazole ring presents a unique challenge: tautomeric ambiguity . Unlike indole, indazole possesses two annular nitrogen atoms capable of proton exchange (
This guide deconstructs the electronic landscape of the indazole ring, providing a predictive framework for regioselective synthesis and rational drug design.
Part 1: The Tautomeric Equilibrium ( vs. )[2][3][4]
The fundamental electronic characteristic of the indazole ring is the prototropic equilibrium between the
Thermodynamic Stability
In the gas phase and non-polar solvents, the
Substituent Effects (Electronic Perturbation)
Substituents on the benzene ring (positions C4–C7) significantly shift this equilibrium via inductive (
-
Electron-Withdrawing Groups (EWGs): Substituents such as
, , or halogens increase the acidity of the N-H proton. -
Electron-Donating Groups (EDGs): Substituents like
or destabilize the anion and can slightly shift the equilibrium toward the -form in polar protic solvents due to hydrogen bonding stabilization.
Visualizing the Electronic Landscape
The following diagram illustrates the tautomeric equilibrium and the resonance vectors that dictate reactivity.
Figure 1: Electronic map of the indazole core showing tautomeric states and reactivity hotspots.
Part 2: Regioselective Reactivity
Electrophilic Aromatic Substitution (EAS)
The indazole ring is less reactive toward EAS than indole but more reactive than benzene.
-
C3 Selectivity: The C3 position is the most electron-rich carbon due to resonance donation from N1. Halogenation (Cl, Br, I) occurs almost exclusively at C3 under standard conditions.
-
C5/C7 Selectivity: If C3 is blocked, or under strongly acidic conditions (protonation of N2), substitution may occur at C5 or C7, though regiocontrol is often poor without directing groups.
The N-Alkylation Conundrum (N1 vs. N2)
One of the most persistent challenges in indazole chemistry is controlling N-alkylation. The indazolate anion is an ambident nucleophile.
| Parameter | N1-Alkylation | N2-Alkylation |
| Electronic Character | Harder nucleophile (Pyrrole-like) | Softer nucleophile (Pyridine-like) |
| Thermodynamics | Favored Product (Benzenoid) | Kinetic Product (Quinonoid) |
| Steric Sensitivity | Sensitive to C7 substituents | Sensitive to C3 substituents |
| Solvent Effect | Favored in non-polar/aprotic (THF) | Favored in polar/protic (MeOH) or via specific chelates |
The "C7-Substituent Effect"
A critical insight for researchers: Substituents at C7 strongly inhibit N1-alkylation.
-
Mechanism:[1][2][3][4][5] A substituent at C7 creates steric clash with the incoming electrophile at N1. Furthermore, if the C7 substituent is an electron-withdrawing group (e.g.,
, ) or a lone-pair donor, electrostatic repulsion can drive the reaction almost exclusively to N2 .
Part 3: Physicochemical Properties
Understanding the pKa is vital for predicting solubility and permeability (LogD).
Table 1: Comparative pKa and Electronic Properties
| Species | pKa (approx.)[6][7][8] | Electronic State | Implication for Drug Design |
| Indazole (Neutral) | 13.9 (N-H deprotonation) | Weak Acid | Deprotonates with bases like |
| Indazolium (Cation) | 1.0 – 1.3 (N2 protonation) | Very Weak Base | Protonates only in strong acid (e.g., stomach pH). |
| 3-Chloroindazole | ~13.0 | Enhanced Acidity | EWG at C3 stabilizes the anion; easier to alkylate. |
| 5-Nitroindazole | ~12.0 | High Acidity | Strong EWG resonance stabilizes negative charge. |
| 3-Aminoindazole | ~3.5 (Conjugate acid) | Basic Exocyclic Amine | The exocyclic amine is more basic than the ring N2. |
Part 4: Strategic Synthesis & Protocols
Workflow: Selecting the Right Alkylation Strategy
To achieve high regioselectivity, choose conditions based on the following decision tree.
Figure 2: Decision matrix for regioselective N-alkylation of indazoles.
Protocol 1: Thermodynamic N1-Alkylation (General)
Applicability: Unsubstituted indazoles or C3/C4/C5/C6 substituted analogs.[9]
Mechanism:
-
Reagents: Indazole substrate (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (1.1 eq).
-
Solvent: Anhydrous THF (favors contact ion pairs, promoting N1) or DMF.
-
Procedure:
-
Cool a solution of indazole in THF to 0°C under
. -
Add NaH portion-wise. Evolution of
gas will be observed. -
Stir for 30 min at 0°C to ensure complete deprotonation (formation of sodium indazolate).
-
Add the Alkyl Halide dropwise.
-
Warm to room temperature (or reflux if sterically hindered) and monitor by LCMS.
-
-
Workup: Quench with
, extract with EtOAc. -
Expected Outcome: >90% N1-isomer (unless C7 is substituted).[9]
Protocol 2: Highly Selective N2-Alkylation (Pfizer Protocol)
Applicability: Synthesis of N2-alkylated indazoles (e.g., Pazopanib analogs) avoiding difficult chromatographic separations. Mechanism: Acid-catalyzed alkylation using trichloroacetimidates. The reaction proceeds via a transition state that favors the nucleophilic attack of N2 (which has higher electron density in the neutral tautomer) on the activated imidate.
-
Reagents: Indazole substrate (1.0 eq), Alkyl 2,2,2-trichloroacetimidate (1.2 eq),
(catalytic, 0.1 eq) or TMSOTf. -
Solvent: Dry THF or Dichloromethane (DCM).
-
Procedure:
-
Dissolve indazole and the alkyl trichloroacetimidate in THF.
-
Add the Lewis Acid catalyst (
) at room temperature. -
Stir for 2–16 hours. A precipitate (trichloroacetamide byproduct) often forms.
-
-
Validation: This method typically yields >95:5 N2:N1 selectivity due to the kinetic preference of the N2 lone pair attacking the electrophile.
References
-
Vertex AI Search. (2026). Indazole N1 vs N2 alkylation selectivity and electronic effects. Retrieved from 10
-
Beilstein J. Org.[11] Chem. (2021).[2][12] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Retrieved from 12
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from 2
-
RSC Advances. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from 13
-
ChemicalBook. (2022). Indazole - Synthesis and Reactions. Retrieved from 14
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. caribjscitech.com [caribjscitech.com]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 14. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Methodological & Application
Optimized Protocol for the Regioselective C-3 Iodination of 5-Fluoro-1H-Indazole
Abstract & Strategic Context
The functionalization of the indazole scaffold is a cornerstone in the synthesis of kinase inhibitors and other small-molecule therapeutics. Specifically, 3-iodo-5-fluoro-1H-indazole serves as a critical intermediate, allowing for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C-3 position.
While direct electrophilic aromatic substitution (EAS) on indazoles is well-documented, the presence of the electron-withdrawing fluorine atom at the C-5 position deactivates the ring system, potentially reducing reaction rates and yield. This protocol details an optimized, base-mediated iodination strategy using Iodine (
Mechanistic Rationale
The regioselectivity of this reaction is driven by the acidity of the N-1 proton (
-
Activation: KOH deprotonates the N-1 nitrogen, generating the indazolyl anion .
-
Regiocontrol: The negative charge is delocalized, but the C-3 position possesses significant nucleophilic character in the anionic state (unlike the neutral species where C-3 is less reactive).
-
Substitution: The anion attacks the electrophilic iodine species (
), resulting in exclusive C-3 iodination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of base-mediated C-3 iodination. The formation of the indazolyl anion is the rate-determining step for regioselectivity.
Experimental Protocol
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Density/Conc.[4] | Role |
| 5-Fluoro-1H-indazole | 136.13 | 1.0 | Solid | Substrate |
| Iodine ( | 253.81 | 1.2 | Solid (Prills) | Electrophile |
| Potassium Hydroxide (KOH) | 56.11 | 2.5 | Pellets/Flakes | Base |
| DMF | 73.09 | - | Anhydrous | Solvent |
| Sodium Thiosulfate ( | 158.11 | - | 10% aq. soln. | Quenching Agent |
Step-by-Step Methodology
Pre-requisites:
-
Ensure all glassware is clean and dry.
-
Perform reaction in a fume hood (Iodine sublimation hazard).
Step 1: Solubilization & Deprotonation
-
Charge a 3-neck round-bottom flask with 5-Fluoro-1H-indazole (1.0 eq).
-
Add DMF (approx. 5-7 mL per gram of substrate).
-
Add KOH (2.5 eq) in a single portion.
-
Note: The solution may change color (often yellow/orange) indicating anion formation.
-
Process Tip: Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation before adding iodine. This minimizes side reactions.
-
Step 2: Iodination
-
Dissolve Iodine (1.2 eq) in a minimal amount of DMF (separately) or add solid iodine portion-wise over 20 minutes.
-
Critical Control: Adding iodine as a solution is preferred to avoid local high concentrations that could promote over-iodination, although the 5-F deactivation makes di-iodination less likely than in unsubstituted indazoles.
-
-
Stir the reaction mixture at RT for 2–4 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (SM) peak should disappear. The product is less polar than the SM.
-
Step 3: Quenching & Workup
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Slowly add 10% aqueous
(Sodium Thiosulfate) with vigorous stirring.-
Observation: The dark iodine color should fade to a light yellow/white suspension.
-
-
Dilute further with cold water (approx. 3x reaction volume).
-
The product usually precipitates as a solid.
-
If Solid: Filter the precipitate, wash copiously with water (to remove DMF/KOH), and dry under vacuum at 45°C.
-
If Oiling Occurs: Extract with Ethyl Acetate (3x), wash combined organics with brine (2x) and water (2x) to remove DMF. Dry over
, filter, and concentrate.
-
Step 4: Purification
-
The crude purity is typically >90%.
-
If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Quality Control & Validation
To ensure the protocol was successful, the following analytical signatures must be verified.
| Method | Expected Result | Causality/Reasoning |
| 1H NMR | Loss of signal at ~8.0 ppm (C-3 Proton). | The C-3 proton is replaced by Iodine.[1][2][5][6] |
| 1H NMR | Downfield shift of H-4. | The bulky Iodine atom at C-3 exerts a deshielding effect (steric/electronic) on the adjacent H-4 proton. |
| LCMS | Mass shift of +125.9 Da. | Replacement of H (1.01) with I (126.90). |
| Appearance | Off-white to pale yellow solid. | Dark color indicates residual iodine; wash with thiosulfate again. |
Self-Validating Check: If the 1H NMR shows a doublet at the C-4 position that is significantly shifted compared to the starting material, but the integration corresponds to the correct number of aromatic protons (3 remaining), the regioselectivity is confirmed.
Safety & Handling (HSE)
-
Iodine (
): Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Weigh in a fume hood. -
DMF (Dimethylformamide): Potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.
-
5-Fluoro-1H-indazole: Treat as a potential irritant and harmful if swallowed.[7]
References
-
General Indazole Iodination: BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Accessed 2023). Link
-
Mechanistic Insight: Zhang, X., et al. "Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles." The Journal of Organic Chemistry. (2020). Link
-
Synthetic Utility: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Institute of Chemistry of Clermont-Ferrand. Link
-
Base-Mediated Protocol: Gaikwad, D.D., et al. "Molecular Iodine as an efficient catalyst for the synthesis of indazole."[8] International Journal of ChemTech Research. (2009). Link
-
Safety Data: Fisher Scientific. Safety Data Sheet: 5-Amino-1H-indazole (Analogous hazards). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. sphinxsai.com [sphinxsai.com]
palladium catalysts for Suzuki coupling of iodo-indazoles
Application Note: Precision Suzuki-Miyaura Coupling of Iodo-Indazoles
Executive Summary
The indazole scaffold is a privileged pharmacophore in oncology (e.g., Axitinib, Linphanib) and kinase inhibition. Functionalization of the indazole ring, particularly at the C3 position, is frequently achieved via Suzuki-Miyaura cross-coupling. However, iodo-indazoles present unique challenges: the acidic N-H proton (pKa ~14) can poison palladium catalysts, and the electron-rich nature of the pyrazole ring can retard oxidative addition.
This guide provides two distinct, field-validated protocols:
-
Method A (Robust): For N-protected substrates using ferrocenyl-palladium catalysts.
-
Method B (Streamlined): For unprotected (free NH) indazoles using Buchwald precatalysts, eliminating two synthetic steps (protection/deprotection).
Mechanistic Insight & Catalyst Selection
The success of coupling iodo-indazoles hinges on managing the interaction between the palladium center and the nitrogen-rich heterocycle.
The "Indazole Trap"
In standard catalytic cycles, the basic nitrogen atoms (N1/N2) or the deprotonated indazolyl anion can coordinate to the Pd(II) intermediate, forming a stable "off-cycle" resting state that halts turnover.
-
Solution 1 (Steric): Bulky ligands (e.g., XPhos, SPhos) prevent this coordination.
-
Solution 2 (Electronic): Bidentate ligands (e.g., dppf) enforce a cis-geometry that favors reductive elimination over non-productive coordination.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle and the specific diversion points relevant to indazoles.
Figure 1: Catalytic cycle showing the "Off-Cycle Trap" where indazole nitrogen coordination deactivates the catalyst.
Catalyst Selection Matrix
Use this table to select the optimal system for your specific substrate.
| Catalyst System | Ligand Class | Best For...[1] | Key Advantage | Limitation |
| Pd(dppf)Cl₂·DCM | Bidentate Ferrocenyl | Protected Indazoles (SEM, THP, Boc) | Extremely robust; resists deiodination side-reactions. | Fails with free NH; requires protected substrate. |
| XPhos Pd G2/G3 | Buchwald Dialkylbiaryl | Unprotected Indazoles (Free NH) | High activity; bulky ligand prevents N-coordination. | Higher cost; air-sensitive in solution. |
| Pd(PPh₃)₄ | Monodentate Phosphine | Simple/Non-hindered | Cheap, "baseline" catalyst. | Poor stability; frequently fails with C3-steric bulk. |
| PEPPSI-IPr | NHC (Carbene) | Sterically Demanding | Excellent for tetra-ortho substituted couplings. | Requires strict anhydrous conditions. |
Experimental Protocols
Protocol A: The "Workhorse" (Protected Substrates)
Recommended for scale-up and when the indazole nitrogen is already protected (e.g., SEM, THP, Methyl).
Reagents:
-
Substrate: 1-SEM-3-iodoindazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the iodoindazole, boronic acid, and Pd(dppf)Cl₂.
-
Solvate: Add 1,4-Dioxane.
-
Degas (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Activate: Add the aqueous Na₂CO₃ solution.
-
Heat: Seal the vial and heat to 85°C for 4–12 hours.
-
Checkpoint: Monitor via LCMS. Look for the disappearance of the M+H (Iodo) peak and emergence of the product peak.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Validation:
-
Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bite angle of the dppf ligand stabilizes the Pd intermediate, reducing protodeiodination (loss of Iodine without coupling).
Protocol B: The "Shortcut" (Unprotected Free-NH)
Recommended for rapid library synthesis or when protection/deprotection steps are undesirable.
Reagents:
-
Substrate: 3-Iodo-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1 ratio) or n-Butanol
Step-by-Step:
-
Charge: Add 3-iodo-1H-indazole, boronic acid, K₃PO₄, and XPhos Pd G2 to the vial.
-
Solvate: Add the THF/Water mixture.
-
Degas: Sparge with inert gas for 2 minutes.
-
Heat: Heat to 60–80°C . Note: XPhos is highly active; lower temperatures often suffice compared to Protocol A.
-
Reaction Time: Typically complete in 1–4 hours.
-
Workup (Specific): The product will be amphoteric (acidic NH, basic heterocycle). Adjust pH to ~7 during extraction to ensure the product transfers to the organic phase.
Validation:
-
Self-Check: If conversion is low, check the pH of the aqueous layer. The reaction requires basicity to activate the boronic acid, but the indazole NH consumes 1 equivalent of base. Ensure >3 equiv of K₃PO₄ are used.
Troubleshooting & Optimization (Self-Validating Systems)
Use this decision tree to rescue failed reactions.
Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.
Key Optimization Tips:
-
Protodeboronation: If the aryl boronic acid is electron-poor (e.g., 2-pyridyl, poly-fluorinated), it may hydrolyze before coupling. Fix: Use the corresponding Pinacol ester or Potassium Trifluoroborate salt.
-
Regioselectivity: C3 is the most reactive position for oxidative addition on the indazole ring (I > Br > Cl). If using a di-halo substrate (e.g., 3-iodo-5-bromoindazole), the Suzuki coupling will occur selectively at C3 first at room temperature.
References
-
Lynch, B. M., et al. "Syntheses of C-3 substituted indazoles." Canadian Journal of Chemistry, 1988.[4]
-
Bermejo, A., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 2018.[5]
-
Kinzel, T., Buchwald, S. L., et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 2010.
-
Li, H., et al. "Pd-Catalyzed Suzuki–Miyaura Cross-Coupling of 3-Iodo-1H-indazole." MDPI Catalysts, 2023.
- Perreault, S., et al. "Palladium-catalyzed cross-coupling of unprotected indazoles." Organic Letters, 2016.
Sources
purification of 5-fluoro-7-iodo-1H-indazole by column chromatography
Executive Summary
The purification of 5-fluoro-7-iodo-1H-indazole presents specific challenges due to the amphoteric nature of the indazole scaffold.[1] While the halogen substituents (fluorine at C5, iodine at C7) increase lipophilicity, the free N-H proton at position 1 creates significant hydrogen bonding interactions with surface silanols on silica gel. This often results in "tailing" (peak broadening), co-elution with regioisomers (e.g., 3-iodo analogs), or irreversible adsorption.
This guide provides a validated protocol for isolating high-purity (>98%) this compound from crude reaction mixtures. It emphasizes dry-loading techniques to overcome solubility limits and mobile phase modification to suppress silanol interactions.[1]
Physicochemical Profile & Separation Logic
Understanding the analyte is the first step to successful purification.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | This compound | Planar, aromatic, capable of |
| Acidity (pKa) | ~11–13 (Indazole N-H) | The N-H is acidic enough to interact strongly with acidic silica (pH ~5), causing streaking. |
| Lipophilicity | Moderate (LogP ~2.5–3.[1]0) | Soluble in EtOAc, DCM, THF; poor solubility in Hexanes/Heptane. |
| Key Impurities | 1. 5-Fluoro-1H-indazole (Des-iodo precursor)2.[1][2] 5-Fluoro-3,7-diiodo-1H-indazole (Over-iodinated)3.[1] Regioisomers (e.g., 3-iodo) | Elution Order on Silica: 1. Di-iodo (Fastest/Least Polar)2. 7-Iodo (Target)3. Des-iodo (Slowest/Most Polar) |
Expert Insight: The iodine atom at C7 is bulky and lipophilic, generally making the target compound elute before the non-iodinated precursor but after any di-iodinated byproducts.
Pre-Purification Analysis (TLC Method Development)
Before committing the bulk sample, optimal separation conditions must be established via Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Detection: UV (254 nm) is primary.[1] Iodine stain is secondary (indazoles stain brown).[1]
-
Solvent Screening:
The "Tailing" Test: Spot the crude mixture. If the spot looks like a "comet" rather than a circle, the indazole N-H is interacting with the silica.
-
Corrective Action: Add 1% Triethylamine (TEA) to the mobile phase during TLC.[1] If the spot tightens, TEA must be used in the column.
Detailed Protocols
Protocol A: Standard Flash Chromatography (Hexane/EtOAc)
Best for: Removal of non-polar impurities and standard synthesis clean-up.[1]
Materials:
-
Stationary Phase: Irregular Silica Gel (40–63 µm).[1]
-
Mobile Phase A: Hexanes (or Heptane).[1]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Modifier: Triethylamine (TEA) - Optional but recommended.[1]
Step-by-Step Procedure:
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimum amount of THF or Acetone.[1] Note: Do not use DCM if loading onto a Hexane column as it can disrupt the equilibration.
-
Add Silica Gel (ratio 1:2 w/w sample-to-silica) or Celite 545.[1]
-
Evaporate the solvent completely on a rotary evaporator until a free-flowing powder remains.[1]
-
-
Column Packing:
-
Loading:
-
Carefully add the dry-loaded powder to the top of the column.[4]
-
Add a layer of sand (~1 cm) to protect the bed.
-
-
Elution Gradient:
-
0–5 min: Isocratic 5% EtOAc (elutes non-polar di-iodo impurities).
-
5–20 min: Linear gradient 5%
40% EtOAc. -
20–30 min: Isocratic 40% EtOAc (elutes target).
-
30+ min: Flush with 100% EtOAc (elutes polar starting materials).[1]
-
-
Fraction Collection:
Protocol B: High-Resolution Separation (DCM/MeOH)
Best for: Separating closely eluting regioisomers (e.g., 3-iodo vs 7-iodo) or if the compound is insoluble in Hexane.[1]
Mobile Phase:
Gradient:
-
0–100% DCM (Isocratic, 2 CVs).
-
0
5% MeOH in DCM (Linear gradient over 15 CVs). -
Note: Indazoles move very quickly once MeOH is introduced.[1] Shallow gradients (0.5% increments) are crucial.
Visualization of Workflows
Workflow 1: Purification Logic Flow
This diagram illustrates the decision-making process for selecting the correct purification strategy.
Caption: Decision matrix for optimizing column conditions based on TLC behavior and solubility.
Workflow 2: Impurity Elution Profile
Visualizing the separation order to guide fraction collection.[1]
Caption: Expected elution order on Silica Gel 60 using Hexane/EtOAc gradient.
Troubleshooting & Expert Tips
| Issue | Cause | Solution |
| Co-elution | The 7-iodo and 3-iodo regioisomers have very similar polarities.[1] | Switch to DCM/MeOH gradient (0-2% MeOH).[1] The selectivity of DCM often differs from Hex/EtOAc for isomers.[1] |
| Sample Precipitation | Sample is not soluble in the starting mobile phase (Hexane). | Do NOT wet load with pure DCM; it will wash the compound down too fast.[1] Use Dry Loading on Celite.[1] |
| Product Loss | Irreversible adsorption to silica.[1] | Flush the column with EtOAc/MeOH (9:1) at the end. If product is recovered here, future runs require higher polarity or alumina stationary phase. |
| Yellow Fractions | Iodine liberation (decomposition).[1] | Keep fractions cool and away from light.[1] Indazoles are generally stable, but C-I bonds can be light-sensitive.[1] |
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link[1]
-
Meanwell, N. A., et al. Regiospecific Functionalization of 1H-Indazoles.[1]Journal of Medicinal Chemistry, 2015 .[1] (General reference for halo-indazole handling in kinase inhibitor synthesis).
-
PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information.[1] Link
-
Reich, H. J. Common Solvents and their Properties.[1] University of Wisconsin-Madison. (Reference for solvent polarity selection).
Sources
- 1. 5-Fluoro-1H-indazole 97 348-26-5 [sigmaaldrich.com]
- 2. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. ijpdt.com [ijpdt.com]
- 5. Chromatography [chem.rochester.edu]
Application Notes & Protocols: N-Protection Strategies for 5-fluoro-7-iodo-1H-indazole
Introduction: The Strategic Importance of Protecting 5-fluoro-7-iodo-1H-indazole
The this compound scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique substitution pattern—an electron-withdrawing fluorine at C5 and a versatile iodine handle at C7—makes it a highly valuable building block for the synthesis of complex therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2][3] The iodine atom at the C7 position is primed for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
However, the acidic N-H proton of the indazole ring presents a significant challenge. Its presence can interfere with organometallic reagents, lead to undesired side reactions, and complicate product purification. Furthermore, direct functionalization of the indazole core, such as alkylation or arylation, can occur non-selectively at either the N1 or N2 position, leading to regioisomeric mixtures that are often difficult to separate.[4][5]
Therefore, a robust N-protection strategy is not merely a procedural step but a cornerstone of any successful synthetic campaign involving this scaffold. An ideal protecting group must:
-
Be introduced in high yield and with predictable regioselectivity.
-
Remain stable throughout multi-step synthetic sequences, particularly under cross-coupling conditions.
-
Be cleaved cleanly and selectively under mild conditions that do not compromise the integrity of the final molecule.
This guide provides a detailed analysis of suitable N-protecting groups for this compound, complete with field-proven protocols and the scientific rationale behind their application.
The Critical Choice: Navigating N1 vs. N2 Regioselectivity
The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][2] The outcome of N-alkylation is highly dependent on reaction conditions, often leading to a kinetically favored N2 product or a thermodynamically favored N1 product.[6][7]
-
Basic Conditions (e.g., NaH, K₂CO₃): Deprotonation of the indazole N-H creates a delocalized anion. Trapping this anion with an electrophile often results in a mixture of N1 and N2 isomers, with the ratio influenced by solvent, temperature, and the specific electrophile used.[5][6]
-
Acidic Conditions: Under mildly acidic conditions, the more nucleophilic N2 lone pair can sometimes be targeted selectively.[5][8]
-
Substituent Effects: The electronic nature of the substituents on the benzene ring significantly influences the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. The electron-withdrawing fluorine and iodine atoms in this compound increase the acidity of the N-H proton, which can affect the choice of base and reaction conditions.[4]
The following workflow provides a logical path for selecting an appropriate protection strategy based on the desired synthetic outcome.
Caption: Decision workflow for N-protection strategy.
Comparative Analysis of Key Protecting Groups
The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the properties of three commonly employed groups for indazoles.
| Protecting Group | Introduction Conditions | Stability Profile | Deprotection Conditions | Key Considerations |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | NaH, SEM-Cl in THF/DMF[9] | Stable to strong bases (n-BuLi), nucleophiles, organometallics, and many cross-coupling conditions.[9][10] | Fluoride sources (TBAF) or strong acid (HCl).[10][11][12] | Often provides excellent regioselectivity for the N2 position.[9][10] The N-SEM bond is more robust than O-SEM, sometimes requiring heat for cleavage.[11] |
| THP (Tetrahydropyranyl) | DHP, cat. acid (e.g., MsOH, PPTS) in CH₂Cl₂/THF.[13][14] | Stable to basic, reductive, and organometallic reagents. | Mild acidic hydrolysis (e.g., aq. HCl in EtOH, PPTS in EtOH).[14][15] | Introduces a new stereocenter. Can be N1 or N2 selective depending on conditions.[13] Easy to install and remove. |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, base (e.g., TEA) in CH₂Cl₂/THF.[16][17] | Stable to hydrogenolysis and nucleophiles. Labile to strong acids and some bases/heat.[8] | Strong acid (TFA, HCl). Can be cleaved under some basic or thermal conditions.[8][16] | Can be unstable under certain cross-coupling conditions (e.g., microwave heating).[16] Often used when acid lability is required. |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for substituted indazoles and are expected to be highly effective for this compound.
Protocol 1: N2-Selective SEM Protection
The SEM group is an excellent choice for multi-step syntheses requiring a robust protecting group. It is known to favor N2 protection, which can be advantageous for directing subsequent C3-functionalization if needed.[6][10]
Caption: Reaction scheme for N-SEM protection.
Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Basification: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5-10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic indazole N-H to form the corresponding sodium salt, activating it for nucleophilic attack.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease.
-
Addition of SEM-Cl: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv) dropwise to the reaction mixture at 0 °C. Causality: SEM-Cl is the electrophile that traps the indazole anion. Slow addition at low temperature helps control the exothermic reaction and can improve regioselectivity.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired N-SEM protected indazole. The major isomer is expected to be the N2 product.[9]
Protocol 2: N-THP Protection
The THP group is a classic, acid-labile protecting group suitable for shorter synthetic sequences where stability to strong base is required.
Caption: Reaction scheme for N-THP protection.
Methodology:
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.3 M in a round-bottom flask under an inert atmosphere.
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) to the solution.
-
Acid Catalyst: Cool the mixture to 0 °C and add a catalytic amount of methanesulfonic acid (MsOH, ~0.05 equiv) or pyridinium p-toluenesulfonate (PPTS). Causality: The acid protonates DHP, forming a reactive oxocarbenium ion which is the key electrophile for the reaction with the indazole nitrogen.[18]
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Note that this procedure may yield a mixture of N1 and N2 isomers, which may require careful chromatographic separation.[13]
Protocols for Deprotection
Protocol 3: SEM Group Removal (Fluoride-Mediated)
This is the most common method for cleaving the SEM group from a nitrogen atom.
Methodology:
-
Dissolution: Dissolve the N-SEM protected indazole (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0-3.0 equiv) dropwise at room temperature.[11]
-
Reaction: Stir the reaction at room temperature or heat to 50-60 °C. Causality: The fluoride ion attacks the silicon atom, initiating an elimination cascade that liberates the free N-H, ethene, and trimethylsilyl fluoride. N-SEM cleavage can be sluggish and often requires elevated temperatures.[11][12]
-
Monitoring: Monitor the reaction by TLC. The reaction may take several hours to reach completion.
-
Work-up: Once complete, cool the reaction mixture, quench with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Protocol 4: THP Group Removal (Acidic Hydrolysis)
The THP group is readily removed under mild acidic conditions.
Methodology:
-
Dissolution: Dissolve the N-THP protected indazole (1.0 equiv) in ethanol or methanol.
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a milder acid like PPTS (0.2 equiv).[15]
-
Reaction: Stir the solution at room temperature for 1-4 hours. Causality: The acidic medium protonates the acetal oxygen, leading to its cleavage and regeneration of the free N-H and the hemiacetal of DHP, which is in equilibrium with its open-chain form.[14]
-
Monitoring and Work-up: Monitor by TLC. Upon completion, neutralize the acid with saturated NaHCO₃ solution and concentrate the solvent under reduced pressure.
-
Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer, combine the organic phases, dry, concentrate, and purify as needed.
Conclusion
The successful functionalization of this compound is critically dependent on a well-chosen N-protection strategy. For complex, multi-step syntheses involving harsh reagents or cross-coupling reactions, the robust and N2-selective SEM group is the superior choice. For shorter sequences where mild, acidic deprotection is feasible, the THP group offers a practical alternative. Careful consideration of the reaction conditions, particularly the choice of base and solvent, is paramount to controlling regioselectivity and maximizing yield. The protocols detailed herein provide a reliable foundation for researchers to leverage this valuable building block in their drug discovery and development programs.
References
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025). ResearchGate. [Link]
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. (n.d.). PubMed. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. (2012). ResearchGate. [Link]
-
A mild and efficient THP protection of indazoles and benzyl alcohols in water. (2018). ResearchGate. [Link]
- Methods for preparing indazole compounds. (2006).
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2018). Beilstein Journals. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2020). Chemical Communications (RSC Publishing). [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (2010). PMC. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
-
Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). PMC. [Link]
-
A New Methodology to Prepare 2-Halogenoimidazoles via a N-THP Protection. (2008). ResearchGate. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. (2005). ACS Publications. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1998). ResearchGate. [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (2008). PMC. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2013). PMC. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. total-synthesis.com [total-synthesis.com]
Application Note: 5-Fluoro-7-iodo-1H-indazole in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 5-fluoro-7-iodo-1H-indazole (CAS: 1000578-86-2) as a high-value intermediate in drug discovery. While the indazole core is a "privileged scaffold" in kinase and GPCR inhibitor design, this specific halogenated derivative offers a unique dual-utility:
-
Metabolic Modulation (C5-Fluorine): The fluorine atom at the C5 position blocks the metabolically labile site para to the N1 nitrogen, significantly enhancing half-life (
) and modulating the pKa of the NH group. -
Orthogonal Functionalization (C7-Iodine): The iodine atom serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage introduction of solubilizing groups or solvent-front binders without affecting the core binding mode.
This document provides validated protocols for regioselective N-alkylation and C7-diversification, ensuring high yields and structural integrity during library generation.
Chemo-Structural Rationale
The "Halogen Dance" of Utility
In rational drug design, the placement of halogens on the indazole ring is non-trivial.
-
5-Fluoro Effect: Unsubstituted indazoles are prone to rapid cytochrome P450-mediated oxidation at the C5/C6 positions. The C5-F substitution blocks this primary metabolic soft spot. Additionally, it exerts an electron-withdrawing effect that lowers the pKa of the N-H (typically ~14), increasing the acidity and potentially strengthening hydrogen bond interactions at the hinge region of kinase domains.
-
7-Iodine Reactivity: The C7 position is sterically sensitive.[1][2][3] An iodine atom here is sufficiently reactive for cross-coupling but bulky enough to influence the twist angle of attached substituents, often forcing them out of planarity—a desirable trait for inducing selectivity in ATP-binding pockets.
Pharmacophore Mapping
The following diagram illustrates the strategic role of each position in a typical Kinase Inhibitor context.
Figure 1: Pharmacophore mapping of the this compound scaffold.
Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Challenge: Indazoles exist in an N1-H / N2-H tautomeric equilibrium.[1] Alkylation can occur at both nitrogens. N1-alkylation is thermodynamically favored but requires specific conditions to suppress the N2-isomer.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ) -
Solvent: DMF (anhydrous) or THF
-
Electrophile: Alkyl halide (R-X)
Procedure:
-
Dissolution: Dissolve this compound (1.0 g, 3.8 mmol) in anhydrous DMF (10 mL) under
atmosphere. -
Deprotonation:
-
Method A (Mild): Add
(2.0 eq). Stir at RT for 30 min. -
Method B (Strong): Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Stir for 30 min until evolution of
ceases.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Stir at RT (Method A) or 60°C (Method B) for 2–4 hours. Monitor by LC-MS (Target mass:
). -
Workup: Quench with water. Extract with EtOAc.[4] Wash organic layer with
(5% aq) to remove DMF. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc). N1-isomer typically elutes after the N2-isomer due to higher polarity, though this varies by substituent.
Data: Regioselectivity Optimization
| Base | Solvent | Temp (°C) | N1 : N2 Ratio | Yield (N1) | Notes |
| Acetone | Reflux | 60 : 40 | 55% | Poor selectivity (Kinetic control) | |
| DMF | 25 | 85 : 15 | 78% | Standard protocol | |
| THF | 0 -> 25 | 95 : 5 | 88% | Recommended (Thermodynamic control) | |
| THF | 0 | 90 : 10 | 82% | Good alternative for sensitive R-groups |
Protocol B: C7-Suzuki-Miyaura Cross-Coupling
Challenge: The C7-iodine is sterically crowded by the N1-substituent. Standard
Reagents:
-
Substrate: N1-alkyl-5-fluoro-7-iodoindazole (1.0 eq)
-
Boronic Acid:
(1.5 eq) -
Catalyst:
(5 mol%) or / XPhos -
Base:
(3.0 eq) or (2M aq) -
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Charge a microwave vial with the indazole substrate, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed Dioxane/Water mixture (concentration 0.1 M).
-
Catalyst Addition: Add Pd catalyst rapidly under Argon flow.
-
Reaction:
-
Thermal: Heat to 90°C for 12–16 hours.
-
Microwave (Recommended): Heat to 110°C for 30–60 mins.
-
-
Workup: Filter through Celite. Dilute with EtOAc/Water. Extract and concentrate.[4]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove de-iodinated byproducts.
Application Workflow: Kinase Inhibitor Library Generation
The following workflow demonstrates the logical progression from the raw intermediate to a focused library of kinase inhibitors (e.g., targeting ITK or VEGFR).
Figure 2: Step-by-step library generation workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low N1 Selectivity | Reaction is under kinetic control. | Switch to NaH/THF and allow longer equilibration time at room temp before adding electrophile. |
| Stalled Suzuki Coupling | Steric hindrance at C7; Pd deactivation. | Switch to Pd-XPhos G3 or Pd(dtbpf)Cl2 . Increase temp to 120°C (Microwave). |
| De-iodination (Protodehalogenation) | Hydride source in reaction (often from solvent). | Ensure solvents are anhydrous/degassed. Avoid alcoholic solvents if possible. |
| Poor Solubility | Indazole aggregation. | Use DMSO/MeOH mixtures for purification. |
References
-
Indazole Synthesis & Regioselectivity
-
Medicinal Chemistry Applications
-
Cross-Coupling Methodologies
-
Suzuki-Miyaura Cross-Coupling Reaction of Unprotected 3-Iodoindazoles. MDPI.
-
Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling.[9] RSC Advances.
-
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. japsonline.com [japsonline.com]
- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing formation of regioisomers in indazole synthesis
Ticket ID: IND-SYN-001
Subject: Preventing Regioisomer Formation in Indazole Synthesis ( vs. Selectivity)
The Tautomeric Trap: Executive Summary
User Context: You are observing mixtures of
-
-Alkylation: Preserves the benzene ring aromaticity. Generally thermodynamically favored (
vs ). -
-Alkylation: Disrupts the benzene aromaticity (quinoid-like resonance). Often kinetically accessible due to higher electron density/lone pair availability at
in the neutral tautomer or specific ion-pairing effects.
The Golden Rule:
If you want
: Drive the reaction with thermodynamics (high heat, reversible deprotonation, polar aprotic solvents) or chelation control (if C3-substituents allow). If you want: Drive the reaction with kinetics (acid catalysis, diazo compounds, steric blocking of ) or transient directing groups .
Troubleshooting Module: N-Functionalization (Alkylation/Arylation)
Scenario A: "I need the N1-isomer, but I'm getting N2 impurities."
Diagnosis: Your reaction conditions may be too mild, or you are using a non-polar solvent that favors tight ion-pairing at
Corrective Actions:
-
Switch to Thermodynamic Conditions:
-
Protocol: Use
in 1,4-dioxane at 90–100°C . -
Mechanism: High temperature helps overcome the activation barrier. While alkylation is often irreversible, higher temperatures favor the transition state leading to the more stable
product (Curtin-Hammett principle application). -
Data Support: Studies show
/dioxane at reflux can boost selectivity to >95% compared to room temperature reactions.[3]
-
-
The "Chelation" Fix (For C3-substituted Indazoles):
-
If you have an ester/carbonyl at C3: Use
in THF .[3] -
Mechanism: The sodium cation (
) coordinates between the lone pair and the C3-carbonyl oxygen. This "tight ion pair" blocks and directs the electrophile to . -
Contraindication: Do not use crown ethers (e.g., 15-crown-5) here; sequestering the cation breaks the chelation and erodes selectivity.
-
Scenario B: "I need the N2-isomer, but N1 dominates."
Diagnosis: You are fighting thermodynamics. You must use a method that bypasses the anionic competition.
Corrective Actions:
-
Acid-Catalyzed Diazo Strategy (Metal-Free):
-
Protocol: React the indazole with a diazo compound (e.g.,
-diazoesters) using TfOH (Triflic acid, 5-10 mol%) in DCM at . -
Why it works: Protonation of the diazo species generates a highly reactive carbocation-like species. The neutral indazole attacks via
, which is the more nucleophilic center in the neutral state (highest HOMO coefficient). -
Selectivity: Can achieve
ratios of 100:0 .
-
-
The Trichloroacetimidate Route:
-
Protocol: Use alkyl 2,2,2-trichloroacetimidates with a Lewis Acid (
) or Brønsted acid ( ). -
Mechanism: Similar to the diazo route, this proceeds via an
-like pathway where the neutral indazole attacks the activated electrophile via .
-
Troubleshooting Module: De Novo Ring Closure
Issue: "Hydrazine condensation with 1,3-diketones yields inseparable mixtures."
Analysis: The condensation of hydrazines with unsymmetrical 1,3-diketones is notoriously non-selective because the hydrazine can attack either carbonyl group first.
Troubleshooting Protocol:
| Variable | Recommendation | Reasoning |
| Hydrazine Type | Use Arylhydrazines with EWG | Electron-deficient hydrazines are less nucleophilic, making the initial attack more sensitive to the electrophilicity of the diketone carbonyls. |
| Solvent | Ethanol/HCl (cat) | Acid catalysis promotes the formation of the hydrazone at the less hindered carbonyl first. |
| Stepwise Control | Enaminone Route | Do not mix all reagents at once. Convert the diketone to an enaminone (using DMF-DMA) first. The hydrazine then selectively attacks the activated double bond, fixing the regiochemistry before cyclization. |
Advanced Solution: Ligand-Controlled Pd-Catalysis
For absolute regiocontrol, abandon classical condensation and use Buchwald-Hartwig type cyclization.
-
Protocol: React o-halo-arylhydrazones or o-haloanilines with specific ligands.
-
Ligand Selection:
-
PAd2nBu: Promotes regioselective heteroannulation of o-bromoanilines.[4]
-
Xantphos: Excellent for
-arylation of existing indazoles.
-
Visual Decision Matrix
The following diagram illustrates the logical decision path for selecting the correct synthetic condition based on your desired regioisomer.
Figure 1: Decision tree for selecting reaction conditions based on the desired indazole regioisomer (
Standard Operating Procedure (SOP): High-Selectivity N2-Alkylation
Objective: Synthesis of
Reagents:
-
1H-Indazole substrate (1.0 equiv)
- -Diazoester (1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (10 mol%)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Preparation: Charge a flame-dried reaction vial with the 1H-indazole derivative and anhydrous DCM (
concentration). -
Catalyst Addition: Cool the mixture to
. Add TfOH (10 mol%) dropwise. -
Electrophile Addition: Slowly add the diazo compound (dissolved in minimal DCM) over 10 minutes. Slow addition is critical to prevent diazo-dimerization.
-
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT) for 2 hours. -
Quench: Add saturated
solution. -
Workup: Extract with DCM, dry over
, and concentrate. -
Validation: Check Regioisomeric Ratio (RR) via crude
-NMR. Look for the distinct shift of the -methylene protons (typically downfield compared to ).
References
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Source: Chemical Communications (RSC). URL:[Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]
-
Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and its Application to the Synthesis of Indazoles. Source: Angewandte Chemie International Edition (PubMed). URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry.[3] URL:[Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi Biology / Pfizer. URL:[Link]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N-Alkylation Regioselectivity of Substituted Indazoles
Current Status: Operational Topic: Regiocontrol (N1 vs. N2) in Indazole Functionalization Audience: Medicinal Chemists & Process Development Scientists
The Core Challenge: Tautomeric Ambiguity
The fundamental difficulty in indazole alkylation arises from the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.
-
1H-Indazole (N1): Thermodynamically favored by ~4 kcal/mol due to the retention of full aromaticity in the benzene ring.
-
2H-Indazole (N2): Kinetically accessible due to the localized nature of the lone pair, but higher in energy.
The Troubleshooting Axiom:
N1-alkylation is the thermodynamic sink. N2-alkylation is the kinetic trap. To favor N1, push for equilibrium (heat, thermodynamic bases). To favor N2, rely on sterics, kinetic control, or specific directing groups.
Diagnostic & Troubleshooting Modules
Module A: Analyzing Substituent Effects (The "Why")
Before altering conditions, diagnose how your substrate's substitution pattern biases the reaction.
| Feature | Impact on Regioselectivity | Troubleshooting / Adjustment |
| C7-Substituent | Steric Blockade at N1. Bulky groups (e.g., -NO₂, -CO₂Me, -Cl) at C7 destabilize the N1-transition state. | To get N2: Use this steric bias to your advantage. To get N1: You must overcome this barrier using high heat (thermodynamic control) or smaller protecting groups first. |
| C3-Substituent | Chelation Control. Groups with lone pairs (Esters, Ketones) at C3 can coordinate with the metal cation (Na⁺, Cs⁺). | To get N1: Use NaH in non-polar solvents to form a tight ion pair between N1, the C3-carbonyl, and Na⁺. |
| Electronic Bias | Electron-Withdrawing Groups (EWG) generally increase acidity but can reduce nucleophilicity. | General Rule: EWGs on the benzene ring often favor N1 slightly due to electronic stabilization of the N1-anion, unless C7 sterics override this. |
Module B: Optimizing Reaction Conditions (The "Knobs")
If your substrate is fixed, your primary levers are Base , Solvent , and Temperature .
Q: I am getting a mixture of N1 and N2. How do I shift to N1?
Recommendation: Shift to Thermodynamic Control .
-
Base: Switch to alkali metal carbonates (Cs₂CO₃ or K₂CO₃).
-
Solvent: Use high-boiling polar solvents (DMF, DMSO) or non-polar solvents at high heat (Toluene/Dioxane).
-
Temperature: Heat is your friend. Run at 80–110°C.
-
Mechanism: High temperature allows the kinetically formed N2-product (if reversible, e.g., in acylation or specific alkylations) to equilibrate to the more stable N1-isomer.
Q: I specifically need the N2-isomer. How do I force this?
Recommendation: Shift to Kinetic Control or Mitsunobu Conditions .
-
Method: The Mitsunobu reaction (PPh₃/DEAD) is the gold standard for N2 selectivity, especially with steric bulk at C7.
-
Alkylation Agent: Use "hard" electrophiles (e.g., Meerwein's reagent, Trimethyloxonium tetrafluoroborate) which react rapidly with the most accessible lone pair (often N2).
-
Solvent: THF or DCM at low temperature (0°C to RT).
-
Base: Avoid thermodynamic bases. Use organic bases or no base (if using diazo compounds with acid catalysis).
Decision Logic & Workflows
The following diagrams visualize the decision-making process for selecting the correct synthetic route.
Diagram 1: Troubleshooting Flowchart
Caption: Decision tree for selecting reaction conditions based on substrate substitution and target isomer.
Diagram 2: Mechanistic Pathway & Transition States
Caption: Energy landscape showing N2 as the kinetic product and N1 as the thermodynamic sink.[1]
Validated Experimental Protocols
Protocol A: N1-Selective Alkylation (Thermodynamic/Chelation)
Best for: Unsubstituted indazoles or those with C3-coordinating groups.
-
Preparation: Dissolve substituted indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Why: Sodium promotes tight ion-pairing, particularly if a C3-ester is present, directing alkylation to N1 via a 5-membered chelate [1].
-
-
Alkylation: Stir for 30 min, then add the Alkyl Halide (1.2 equiv).
-
Reaction: Warm to RT (or 50°C if conversion is slow). Monitor by LCMS.[2]
-
Workup: Quench with NH₄Cl. Extract with EtOAc.
Protocol B: N2-Selective Mitsunobu Reaction
Best for: Indazoles with C7-steric bulk or when N2 is strictly required.
-
Preparation: Dissolve indazole (1.0 equiv), Triphenylphosphine (PPh₃, 1.5 equiv), and the Alcohol (R-OH, 1.5 equiv) in anhydrous THF or Toluene.
-
Addition: Cool to 0°C. Add DEAD or DIAD (1.5 equiv) dropwise.
-
Why: The bulky phosphonium intermediate encounters steric repulsion at N1 (especially if C7 is substituted), favoring attack by the more accessible N2 lone pair [2].
-
-
Reaction: Stir at RT for 12–24 h.
-
Note: If conversion is low, do not heat excessively, as this may degrade the selectivity.
Frequently Asked Questions (FAQ)
Q: I used Cs₂CO₃ in DMF and still got a 1:1 mixture. Why? A: This often happens with simple alkyl halides where the activation energy difference between N1 and N2 attack is small.
-
Fix: Switch to Dioxane at reflux (100°C). Recent studies indicate that high-temperature non-polar conditions can push the ratio significantly toward N1 (up to 96%) by ensuring thermodynamic equilibration [1].
Q: Can I convert my isolated N2-isomer into the N1-isomer? A: Often, yes. Heating the N2-alkylated product (if it's an acyl or specific reversible group) or treating it with acid can trigger isomerization to the thermodynamically stable N1 form. However, for simple alkyl groups (methyl, ethyl), this rearrangement is difficult without breaking the C-N bond. In those cases, you must optimize the initial reaction.
Q: How does the "Hard/Soft" (HSAB) theory apply here? A: The N2 nitrogen is generally considered the "harder" nucleophile (more localized charge), while N1 is "softer" (delocalized into the benzene ring). Consequently, hard electrophiles (like Meerwein’s reagent or reacting with diazo compounds under acid catalysis) tend to favor N2 [3].
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry, 2021. Link
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2019. Link
-
Investigation of the Regioselectivity of the Alkylation of Indazoles. Journal of Organic Chemistry, 2003 (Cheung et al.). Link
Sources
Technical Guide: Stability & Handling of 5-Fluoro-7-Iodo-1H-Indazole
[1]
Executive Summary: Critical Handling Parameters
| Parameter | Status | Critical Action |
| Photostability | High Risk | Strict Dark Handling. The C-I bond is photosensitive.[1][2] Exposure causes homolytic cleavage, liberating iodine (pink discoloration).[1] |
| Solvent Stability | Moderate | Stable in DMSO/DMF at RT. Avoid protic solvents (MeOH/EtOH) for long-term storage due to potential nucleophilic displacement or H-bonding interference.[1] |
| pH Sensitivity | Moderate | The N1-proton is acidic ( |
| Redox Stability | Low | Incompatible with strong reducing agents (e.g., DTT, TCEP) in the presence of metal traces (deiodination risk).[1] |
Module 1: Photostability & Deiodination (The "Pink Solution" Issue)
The most common failure mode for 7-iodoindazoles in solution is photolytic dehalogenation.[1] The Carbon-Iodine bond energy (
The Mechanism of Degradation
Upon exposure to light, the molecule undergoes homolytic fission.[1] The 7-iodo position is particularly vulnerable due to steric strain from the adjacent N-H group.[1]
-
Initiation: Photon absorption cleaves the C-I bond, generating an aryl radical and an iodine radical (
). -
Propagation: The aryl radical abstracts a hydrogen atom from the solvent (e.g., DMSO or Methanol), forming 5-fluoro-1H-indazole (the de-iodinated impurity).[1]
-
Termination: Iodine radicals recombine to form
, which turns the solution pink or brown.
Visualizing the Pathway
Figure 1: Photolytic degradation pathway leading to deiodination and iodine liberation.
Module 2: Solution State & Tautomerism
Indazoles exist in a tautomeric equilibrium between
Why this matters for your experiments:
-
NMR Analysis: In DMSO-
, you should observe a broad singlet for the N-H proton around 13.0–13.5 ppm.[1] If you see split peaks or "missing" protons, it may indicate rapid tautomeric exchange (catalyzed by trace acid/base) rather than degradation.[1] -
The "7-Iodo" Effect: The iodine atom at position 7 is bulky.[1] It exerts a steric clash with the N1-H, potentially destabilizing the
-tautomer slightly compared to non-iodinated analogs.[1] This makes the N-H proton more acidic and easier to deprotonate.[1]
Solubility Protocol
-
Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Solubility Limit: Typically 10–50 mM.
-
Risk: DMSO is hygroscopic.[4] Accumulation of water (>1%) can cause the hydrophobic this compound to precipitate, often observed as "crashing out" upon freeze-thaw cycles.[1]
Module 3: Troubleshooting Guide (FAQ)
Q1: My stock solution in DMSO turned pink/brown after 1 week. Is it usable?
Verdict: Likely Compromised.
-
Cause: The color indicates free iodine (
) liberation due to photolysis or oxidation.[1] -
Action: Run an LC-MS. If the parent peak (M+H) is intact but you see a new peak at
(loss of Iodine), discard the stock.[1] -
Prevention: Store future stocks in amber glass vials wrapped in aluminum foil at -20°C.
Q2: I see a precipitate when diluting my DMSO stock into aqueous buffer.
Verdict: Solubility Crash (Not Degradation).
-
Cause: this compound is highly lipophilic.[1] Rapid dilution into water causes aggregation.
-
Action:
Q3: Can I use DTT or TCEP in my assay buffer?
Verdict: Proceed with Caution.
-
Risk: While aryl iodides are generally stable to thiols, the presence of trace transition metals (Cu, Fe, Pd from synthesis) can catalyze reductive deiodination in the presence of DTT/TCEP.[1]
-
Recommendation: Use TCEP (non-thiol) over DTT if reducing agents are required, and ensure buffers are metal-free (use EDTA/EGTA).[1]
Troubleshooting Workflow
Use this logic tree to diagnose stability issues in your workflow.
Figure 2: Diagnostic logic for identifying stability failure modes.
References
-
Photostability of Aryl Iodides: ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[1]
-
Indazole Tautomerism: Catalán, J., et al. "The tautomerism of indazole in the gas phase and in solution." Journal of the American Chemical Society 110.13 (1988): 4105-4111.[1] (Fundamental reference for 1H vs 2H stability).
-
DMSO Stability: Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[5] Journal of Biomolecular Screening 8.3 (2003): 292-304.[1]
-
Halogen Bonding in Indazoles: Cavallo, G., et al. "The Halogen Bond."[1] Chemical Reviews 116.4 (2016): 2478–2601.[1] (Context for 7-iodo interactions).
Sources
- 1. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Cross-Coupling Protocols for 5-Fluoro-7-Iodo-1H-Indazole
Current Status: Operational Subject: Troubleshooting & Optimization of C7-Functionalization Audience: Medicinal Chemists / Process Chemists
Executive Summary: The Substrate Challenge
You are working with 5-fluoro-7-iodo-1H-indazole . This is not a standard aryl iodide.[1] It presents a "Perfect Storm" of three competing chemical behaviors that cause standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) to fail:
-
Steric Occlusion (The C7 Problem): The C7-iodine is peri-positioned to the N1-H. This creates significant steric clash, inhibiting the approach of bulky palladium complexes during the oxidative addition or transmetallation steps.
-
The N1-H Acid Trap: The C5-fluorine atom is electron-withdrawing, increasing the acidity of the N1-proton (pKa < 14). Under basic coupling conditions, the N1 is deprotonated, turning the substrate into a nucleophile (N-arylation) rather than an electrophile, or poisoning the catalyst by forming stable Pd-amidates.
-
Electronic Deactivation: The electron-poor nature of the fluorinated ring facilitates oxidative addition but significantly retards reductive elimination, often leading to protodehalogenation (loss of Iodine) rather than coupling.
This guide provides alternative, high-fidelity protocols to bypass these failure modes.
Decision Logic: Experimental Workflow
Before selecting a protocol, determine your protecting group strategy. The presence of the N1-H is the primary determinant of success.
Figure 1: Decision tree for selecting the optimal catalytic system based on N1-protection status.
Protocol A: The "Steric-Buster" Suzuki Coupling
Use Case: Coupling hindered boronic acids/esters to C7 when standard Pd(0) fails.
The Science: Standard ligands (PPh₃, dppf) are too small to force the reductive elimination at the crowded C7 position. We utilize Buchwald G3/G4 Precatalysts with dialkylbiaryl phosphine ligands (XPhos or RuPhos). These ligands are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition.
Optimized Conditions
| Component | Reagent | Role |
| Catalyst | XPhos Pd G3 (2–5 mol%) | Rapid activation; prevents Pd-black formation. |
| Base | K₃PO₄ (2.0 equiv, aq.)[2] | Anhydrous bases often fail here; water aids boronate speciation. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | The biphasic system is critical for solubility. |
| Temp | 80–100 °C | Required to overcome the activation energy of the C7 position. |
Step-by-Step Protocol
-
Charge: Add this compound (1.0 eq), Boronic Acid (1.5 eq), and XPhos Pd G3 (0.03 eq) to a vial.
-
Purge: Seal and purge with Argon/N₂ for 5 minutes. Oxygen is fatal to this cycle.
-
Solvent: Add degassed Dioxane (0.2 M concentration).
-
Activation: Add degassed 0.5 M K₃PO₄ aqueous solution via syringe.
-
Reaction: Heat to 90 °C for 4–12 hours.
-
Monitor: Check TLC. Look for the disappearance of the starting material (UV active).
-
Note: If the reaction stalls at 50%, add a second charge of boronic acid (0.5 eq), NOT catalyst.
-
Protocol B: Nickel-Catalyzed Reductive Cross-Coupling (XEC)
Use Case: Coupling with Alkyl Halides (sp³-sp² coupling) or when avoiding precious metals.
The Science: Unlike Pd, Nickel can access single-electron transfer (SET) pathways. This allows you to couple the C7-Iodide directly with an alkyl bromide/iodide, avoiding the need to synthesize a boronic acid. This is an "electrophile-electrophile" coupling.
Optimized Conditions
| Component | Reagent | Role |
| Catalyst | NiBr₂·glyme (10 mol%) | Precursor to the active Ni(0)/Ni(I) species. |
| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) | Stabilizes the Ni-center. |
| Reductant | Manganese (Mn⁰) powder (2.0 eq) | Regenerates the catalyst (turnover). |
| Additive | TFA (trace) or NaI | Activates the Mn surface. |
| Solvent | DMA or DMF (Anhydrous) | Polar aprotic solvents are mandatory. |
Step-by-Step Protocol
-
Glovebox/Schlenk: This reaction is highly air-sensitive .
-
Mix: Combine 5-F-7-I-indazole (1.0 eq), Alkyl Bromide (1.5 eq), NiBr₂·glyme (10 mol%), dtbbpy (15 mol%), and Mn powder (2.0 eq).
-
Solvent: Add anhydrous DMA.
-
Activate: Add 10 µL of TMSCl or TFA to activate the Mn surface (you may see bubbling).
-
Run: Stir vigorously at 60 °C.
-
Quench: Dilute with EtOAc and wash with 1M HCl (to remove Ni/Mn salts).
Protocol C: Copper-Catalyzed Ullmann Amination (C-N Bond)
Use Case: Converting C7-I to C7-NH₂ or C7-NHR (Amination) where Buchwald-Hartwig fails due to N1 interference.
The Science: Copper catalysis proceeds via a different mechanistic cycle (likely radical or Cu(I)/Cu(III)) that is less sensitive to the "poisoning" effect of the free N1-H indazole than Palladium.
Optimized Conditions
-
Catalyst: CuI (10 mol%)[3]
-
Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone.
-
Base: K₂CO₃ (2.0 eq).
-
Solvent: DMSO (Required for temperature).
-
Temp: 90–110 °C.
Troubleshooting & FAQs
Q1: I am seeing significant N-arylation (N1-coupling) instead of C7-coupling. Why?
A: This is a regioselectivity failure. The N1-H (pKa ~14) is deprotonated by your base, making N1 a better nucleophile than the Pd-center is an electrophile.
-
Fix 1 (Protection): Protect N1 with THP (Tetrahydropyranyl) or SEM. These are orthogonal to base and easily removed with acid later.
-
Fix 2 (Base Switch): If you must work unprotected, switch to a weaker base like K₂CO₃ or K₃PO₄ and avoid NaOtBu. Use a highly active precatalyst (Pd-G4-XPhos) to speed up the C-coupling relative to the N-alkylation background rate.
Q2: The reaction turns black immediately and yields are low.
A: "Pd-Black" formation indicates ligand dissociation. Your catalyst is decomposing before it can react.
-
Fix: You are likely using Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand. Switch to a Precatalyst (e.g., XPhos Pd G3). These are stable until they enter the catalytic cycle.
-
Fix: Ensure your solvent is thoroughly degassed. Oxygen accelerates catalyst decomposition.
Q3: I see "Protodehalogenation" (Product is 5-fluoro-indazole, Iodine is gone).
A: This is a reduction side-reaction. The Pd(II)-Ar species is grabbing a hydride (from solvent or impurities) instead of transmetallating.
-
Fix: Switch solvents. Avoid alcohols (MeOH, EtOH, iPrOH). Use Dioxane, Toluene, or DMF.
-
Fix: Increase the concentration of the coupling partner (Boronic acid/amine) to outcompete the hydride source.
Q4: Can I use microwave irradiation?
A: Yes, and it is recommended. The C7 position is sterically hindered. Microwave heating (100–120 °C for 30–60 mins) provides the thermal energy to overcome the steric barrier without the long reaction times that lead to catalyst decomposition.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: National Institutes of Health (NIH) / PMC.
- Relevance: Validates the use of precatalysts (P1/P2) for unprotected indazoles.
-
URL:[Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Source: Royal Society of Chemistry (RSC).
- Relevance: Provides the logic for using AntPhos/XPhos type ligands for di-ortho substituted (hindered) systems.
-
URL:[Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds (and Halides).
- Source: Chemical Reviews (via NIH).
- Relevance: Foundational text for Ni-c
-
URL:[Link]
-
Buchwald-Hartwig Amination Applic
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative 1H NMR Analysis Guide: 5-Fluoro-7-iodo-1H-indazole
Executive Summary
In the development of kinase inhibitors and heterocyclic pharmacophores, 5-fluoro-7-iodo-1H-indazole serves as a high-value intermediate.[1] Its utility lies in the orthogonal reactivity of the C7-iodine (amenable to Suzuki/Buchwald couplings) and the C5-fluorine (metabolic stability/electronic modulation).
However, the synthesis of this compound is prone to regioisomeric ambiguity . Electrophilic iodination of 5-fluoro-1H-indazole often favors the C3 position over the C7 position unless specific directing groups or lithiation strategies are employed. This guide provides a definitive technical framework to distinguish the target 7-iodo isomer from its 3-iodo analog and the unreacted precursor using 1H NMR spectroscopy.
Part 1: Structural Basis & Theoretical Prediction[2]
To accurately interpret the NMR data, one must first understand the spin system. The this compound molecule possesses a specific substitution pattern that breaks the symmetry of the benzene ring, creating distinct coupling pathways.
The Spin System
-
H1 (N-H): Labile proton, chemical shift highly solvent-dependent.
-
H3: The most deshielded C-H aromatic proton (imine-like environment). Critical diagnostic marker.
-
H4: Coupled to F5 (ortho) and H6 (meta).
-
H6: Coupled to F5 (ortho) and H4 (meta).
-
H7: Absent in the target compound (substituted by Iodine).
Predicted Chemical Shifts & Multiplicities
Based on substituent shielding effects (Z-scores) and analog data [1, 5].
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Structural Insight |
| NH (1) | 13.0 - 13.5 | Broad Singlet | - | Visible in DMSO- |
| H3 | 8.05 - 8.15 | Singlet (s) | - | Presence confirms C3 is unsubstituted. |
| H4 | 7.40 - 7.55 | dd | Large doublet due to F-coupling; fine splitting from H6. | |
| H6 | 7.60 - 7.80 | dd | Deshielded by adjacent Iodine (heavy atom effect). |
Note on Fluorine Coupling: The
F nucleus (, 100% abundance) causes significant splitting. Do not mistake these "doublets of doublets" for impurities. The coupling (8–10 Hz) is typically larger than meta proton coupling ( ~2 Hz) [15].
Part 2: Comparative Analysis & Decision Logic
The primary challenge in synthesizing this compound is avoiding the thermodynamic product (3-iodo) or identifying unreacted starting material.
Scenario A: Target vs. Precursor (5-Fluoro-1H-indazole)
The precursor has a proton at C7. The target has an Iodine at C7.[2]
-
Precursor Spectrum: Shows three protons in the benzene ring (H4, H6, H7). H7 typically appears as a multiplet or dt around 7.5-7.7 ppm.
-
Target Spectrum: Shows only two protons in the benzene ring (H4, H6). The integral ratio of Aromatic H to H3 should be 2:1.
Scenario B: Target (7-iodo) vs. Isomer (3-iodo)
This is the most critical differentiation.
-
Target (7-iodo): H3 signal is PRESENT (~8.1 ppm).[3]
-
Isomer (3-iodo): H3 signal is ABSENT . The most downfield signal will be missing.
Visualization: Structural Assignment Workflow
Figure 1: Decision tree for confirming the regio-identity of this compound.
Part 3: Experimental Protocol
To ensure reproducibility and "Trustworthiness" (as per E-E-A-T), follow this self-validating protocol.
Solvent Selection
-
Recommended: DMSO-
(Dimethyl sulfoxide-d6).[4][5]-
Reason: Indazoles have poor solubility in CDCl
.[1] DMSO- also slows the exchange of the N-H proton, making it visible as a broad singlet at >13 ppm, which serves as a secondary confirmation of the indazole core integrity [3, 9].
-
-
Alternative: Acetone-
(good solubility, distinct shifts).[1] -
Avoid: CDCl
(Chloroform-d) unless necessary. The N-H proton often broadens into the baseline or disappears due to exchange with trace water/acid in the solvent [3].
Sample Preparation
-
Weigh 5–10 mg of the solid compound.[1]
-
Dissolve in 0.6 mL of DMSO-
. -
Critical Step: Ensure the solution is clear. If cloudy, filter through a small cotton plug into the NMR tube. Suspended particles cause line broadening that obscures the fine
splitting.
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (for 10 mg) or 64 (for <5 mg) to resolve small coupling constants.[1]
-
Spectral Width (SW): -2 to 16 ppm (to capture the N-H peak).
-
Relaxation Delay (D1): Set to
seconds. Aromatic protons and the N-H proton have longer T1 relaxation times; a short D1 will reduce integration accuracy.
Part 4: Data Interpretation Guide
The "Fingerprint" Region (7.0 – 8.5 ppm)
This is where the structural confirmation happens.
| Signal | Description | Diagnostic Value |
| H3 | ~8.10 ppm (s) | This peak must be a singlet .[1] If it appears as a doublet, check for coupling to F (unlikely for H3) or misassignment. Its presence rules out 3-iodo substitution. |
| H6 | ~7.70 ppm (dd) | Look for a "doublet of doublets." The larger split (~9 Hz) is from Fluorine-5. The smaller split (~2 Hz) is meta-coupling to H4. |
| H4 | ~7.50 ppm (dd) | Similar to H6 but typically slightly upfield. Also a doublet of doublets ( |
Common Impurity Signals[1]
-
Water (in DMSO): ~3.33 ppm.
-
DMSO (residual): ~2.50 ppm (quintet).
-
DMF (reaction solvent): 7.95 (s), 2.89 (s), 2.73 (s). DMF is a common contaminant in indazole synthesis and its formyl proton (7.95 ppm) can overlap with H3. differentiation: DMF formyl is a broad singlet; H3 is sharp. DMF has methyls at 2.7/2.9.
Synthesis Pathway Visualization[1]
Figure 2: Synthetic divergence. Standard iodination often yields the 3-iodo impurity, making NMR verification mandatory.
References
-
ChemicalBook. (n.d.). Indazole 1H NMR Spectrum & Data. Retrieved from
-
BenchChem. (2025).[1][6] Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes. Retrieved from
-
George Mason University. (2020). NMR Samples & Solvent Effects (DMSO vs CDCl3). Retrieved from
-
MDPI. (2023).[1][3] Synthesis of Indazole Derivatives and NMR Characterization. International Journal of Molecular Sciences. Retrieved from
-
PubChem. (2024).[1] Compound Summary: 6-Bromo-7-fluoro-5-iodo-1H-indazole (Analog Data). Retrieved from
-
Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones. Retrieved from
-
National Institutes of Health (PMC). (2018).[1] Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles (F-H Coupling Constants). Retrieved from
-
Iowa State University. (n.d.). NMR Coupling Constants Guide. Retrieved from
-
Abraham, R. J., et al. (2006).[1][5] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from
-
Beilstein Journals. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. 6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 4. unn.edu.ng [unn.edu.ng]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Advanced Structural Elucidation: 13C NMR Characterization of 5-Fluoro-7-iodo-1H-indazole
Executive Summary
5-fluoro-7-iodo-1H-indazole (5F-7I-Ind) represents a critical scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, VEGFR targets) where halogen bonding and metabolic stability are prioritized.
Characterizing this molecule presents a dual analytical challenge:
-
The Heavy Atom Effect: The iodine atom at C7 induces a significant relativistic shielding effect, shifting the carbon resonance upfield into the aliphatic region, often leading to misassignment.
-
C-F Spin-Spin Coupling: The fluorine atom at C5 creates complex multiplet patterns (doublets) across the aromatic ring, obscuring signal identification in standard proton-decoupled spectra.
This guide compares standard analytical protocols against advanced decoupling methodologies, establishing a self-validating workflow for unambiguous structural confirmation.
Part 1: Comparative Analysis of Analytical Methods
For a researcher confirming the identity of 5F-7I-Ind, the choice of NMR pulse sequence dictates the clarity of the result. We compare three distinct approaches.
Comparison Table: Structural Elucidation Protocols
| Feature | Method A: Standard | Method B: | Method C: |
| Primary Utility | Routine screening. | Definitive carbon assignment. | Tautomer confirmation (1H vs 2H). |
| Spectral Appearance | Complex multiplets due to | Simplified singlets (mostly). | Cross-peaks correlating NH to C7a/C3a. |
| Resolution of C5 | Large doublet ( | Singlet (Collapsed). | N/A |
| Resolution of C4/C6 | Overlapping doublets ( | Distinct singlets.[1] | N/A |
| Data Integrity | Medium: Risk of mistaking | High: Eliminates splitting ambiguity. | High: Confirms N-alkylation site. |
| Recommendation | Screening only. | Gold Standard for 5F-7I-Ind. | Validation step. |
Technical Insight: The "Method B" Advantage
In Method A , the C4 and C6 carbons appear as doublets with coupling constants (
Part 2: Detailed Characterization Data
The following data represents the high-confidence chemical shift profile for this compound in DMSO-
Predicted C NMR Data Profile (100 MHz, DMSO- )
| Carbon Position | Multiplicity | Assignment Logic | ||
| C5 | 156.5 | Doublet (d) | ~238.0 | Ipso-Fluorine: Strong deshielding + large |
| C3 | 134.2 | Doublet (d) | ~4.5 | C3 Position: Characteristic imine-like carbon; weak |
| C7a | 142.1 | Doublet (d) | ~10.0 | Bridgehead: Deshielded by N1; weak |
| C3a | 121.8 | Doublet (d) | ~9.5 | Bridgehead: Shielded relative to C7a; weak |
| C6 | 116.5 | Doublet (d) | ~26.0 | Ortho-Fluorine: Distinct |
| C4 | 106.8 | Doublet (d) | ~24.0 | Ortho-Fluorine: Shielded by resonance; distinct |
| C7 | 78.5 | Doublet (d) | ~6.0 | Iodine-Attached: Diagnostic Peak. Extreme shielding due to Heavy Atom Effect. |
Critical Note on C7: In typical aromatics, carbon signals appear >110 ppm. The signal at 78.5 ppm is NOT a solvent impurity or aliphatic contaminant; it is the iodine-bearing aromatic carbon. This upfield shift is caused by the relativistic contraction of iodine's electron cloud, increasing shielding on the attached carbon [1].
Part 3: Experimental Workflow & Visualization
Protocol 1: Sample Preparation (Self-Validating)
To ensure reproducibility and prevent tautomeric broadening, follow this strict protocol:
-
Solvent Choice: Use DMSO-
(99.9% D).-
Reasoning: Chloroform (
) can induce rapid exchange of the N-H proton, broadening signals at C3, C3a, and C7a. DMSO stabilizes the 1H-tautomer via hydrogen bonding.
-
-
Concentration: Dissolve 30–50 mg of analyte in 0.6 mL solvent.
-
Reasoning: Fluorine splitting lowers the effective signal-to-noise ratio (S/N) by distributing intensity across multiplets. Higher concentration is required compared to non-fluorinated analogs.
-
-
Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to minimize shimming errors caused by glass imperfections.
Visualization: Structural Assignment Logic
The following diagram illustrates the logical flow for assigning the definitive structure, moving from raw synthesis to spectral confirmation.
Caption: Logical workflow for confirming the 5F-7I-Ind structure, highlighting the critical decision points for Iodine (C7 shielding) and Fluorine (C5 splitting).
Visualization: The C-F Coupling Tree
Understanding the splitting pattern is essential to distinguish the target molecule from regioisomers (e.g., 6-fluoro-7-iodo).
Caption: Schematic of the Carbon-Fluorine coupling tree. Note that C5 shows the largest splitting (1J), while ortho-carbons C4 and C6 show intermediate splitting (2J).
References
-
Heavy Atom Effect on 13C NMR: Wernersson, E. (2003). Relativistic Effects on NMR Chemical Shifts of Halogenated Aromatics. Journal of Chemical Physics.
-
Indazole Characterization: Claramunt, R. M., et al. (2009).[2] Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Arkivoc.
-
13C-19F Coupling Constants: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley InterScience.
-
Tautomerism in Indazoles: Fruchier, A., et al. (1982).[3] NMR studies in the heterocyclic series: 15N labelled indazoles. Magnetic Resonance in Chemistry.
Sources
mass spectrometry data for 5-fluoro-7-iodo-1H-indazole
Publish Comparison Guide: Mass Spectrometry Profiling of 5-Fluoro-7-iodo-1H-indazole
Executive Summary
Product: this compound (CAS: N/A for specific isomer, generic indazole scaffold)
Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling in kinase inhibitor synthesis (e.g., indazole-based VEGFR/PDGFR inhibitors).[1]
The Challenge: The 7-iodo regioisomer is often synthesized alongside the thermodynamically favored 3-iodo or kinetically accessible 4-iodo isomers. Differentiating these requires precise mass spectrometric fragmentation analysis, as they share identical exact mass (
This guide provides a technical comparison of This compound against its primary regioisomeric impurities and evaluates its ionization performance (ESI+ vs. ESI-) to establish a self-validating QC protocol.
Analytical Profile & Theoretical Baseline
Before comparing performance, the baseline characteristics of the target molecule must be established.
| Property | Specification | Mass Spec Relevance |
| Formula | Nitrogen Rule applies (Even mass = Even nitrogens). | |
| Exact Mass | 261.9376 | Monoisotopic peak.[1] |
| Isotopes | No M+2 peak. Unlike Chloro- or Bromo- analogs, this molecule lacks a characteristic isotopic split, making high-resolution MS (HRMS) critical for confirmation.[1] | |
| Mass Defect | Negative (Iodine) | Iodine introduces a significant negative mass defect, useful for filtering background noise in complex matrices.[1] |
Comparative Analysis: Performance vs. Alternatives
Comparison A: Regioisomeric Differentiation (Target vs. 3-Iodo Isomer)
The most common "alternative" found in crude mixtures is the 3-iodo isomer.[1] While they have identical precursor masses, their fragmentation energy landscapes differ significantly due to the Ortho Effect in the 7-iodo species.
| Feature | 7-Iodo Isomer (Target) | 3-Iodo Isomer (Impurity) | MS/MS Diagnostic Logic |
| Steric Environment | Iodine is ortho to the N-H group ( | Iodine is on the pyrazole ring ( | Proximity Effect: The 7-Iodo substituent sterically compresses the |
| Primary Fragment | [M-I]⁺ dominates. | [M-HCN]⁺ / [M-N2]⁺ competes. | The C-I bond at |
| Retention Time (C18) | Later Eluting | Earlier Eluting | The 7-iodo position masks the polar N-H group more effectively (intramolecular halogen bond), increasing lipophilicity.[1] |
Comparison B: Ionization Mode Sensitivity (ESI+ vs. ESI-)
Indazoles are amphoteric, but the presence of halogen atoms shifts the optimal ionization strategy.[1]
| Mode | ESI Positive (+) | ESI Negative (-) | Verdict |
| Mechanism | Protonation ( | Deprotonation ( | ESI- is Superior. |
| Sensitivity | Moderate.[1] | High. | The electron-withdrawing nature of Fluorine ( |
| Background Noise | High (Solvent adducts common).[1] | Low. | ESI- filters out many common organic background ions that do not have acidic protons.[1] |
Experimental Protocol: Self-Validating QC Workflow
To replicate these results, use the following standardized protocol.
1. Sample Preparation:
-
Solvent: LC-MS grade Methanol.[1]
-
Concentration: 10 µg/mL (trace analysis) to 100 µg/mL (purity check).
-
Additives: 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).[1]
2. LC-MS Method (Agilent/Waters Q-TOF or Triple Quad):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes. Note: Slow gradient required to separate regioisomers.[1]
3. Data Acquisition:
-
Source Temp: 300°C (Iodine is thermally labile; avoid excessive heat).
-
Fragmentor Voltage: 110V.
-
Collision Energy: Stepped (10, 20, 40 eV) to capture both molecular ion and iodine loss.[1]
Visualizations
Diagram 1: Fragmentation Pathway (ESI- Mode)
This pathway illustrates the "Ortho Effect" mechanism where the 7-Iodo position facilitates specific radical losses compared to the 3-iodo alternative.
Caption: Figure 1: ESI- Fragmentation Pathway.[1] The 7-Iodo position (ortho to NH) weakens the C-I bond, making Iodine radical loss the dominant transition (
Diagram 2: QC Decision Tree
A logic flow for researchers to validate the identity of their synthesized batch.
Caption: Figure 2: QC Decision Tree. Differentiating the target 7-iodo compound from the 3-iodo impurity based on retention time and fragmentation hardness.
References
-
PubChem. (2025).[1] Compound Summary: 5-Fluoro-1H-indazole.[1] National Library of Medicine.[1] Available at: [Link][1]
-
Khmel'nitskii, R. A., et al. (1970).[1] Fragmentation of Indazoles under Electron Impact. Journal of Organic Chemistry USSR. (Foundational text on loss of N2 vs HCN in indazoles).
-
Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of nitrogen heterocycles by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link][1]
-
Holčapek, M., et al. (2010).[1] Differentiation of Isomeric Heterocycles by ESI-MS/MS. Journal of Mass Spectrometry. (General principles of ortho-effect in halo-heterocycles).
Sources
A Comparative Guide to the Reactivity of 5-Fluoro-7-Iodo-1H-Indazole and 5-Fluoro-7-Bromo-1H-Indazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant molecules.[1][2] Its functionalization, particularly at the C7 position, is a key strategy for modulating pharmacological activity. This guide provides an in-depth technical comparison of the reactivity of two crucial building blocks: 5-fluoro-7-iodo-1H-indazole and 5-fluoro-7-bromo-1H-indazole. By examining their performance in palladium-catalyzed cross-coupling reactions, we aim to provide actionable insights to inform your synthetic strategies.
The strategic placement of a fluorine atom at the C5 position can significantly influence the electronic properties of the indazole ring, potentially impacting binding affinities and metabolic stability.[3][4] The choice between an iodine or a bromine at the C7 position, however, directly governs the reactivity in cross-coupling reactions. This comparison will delve into the fundamental principles and present experimental evidence to guide your selection of the optimal substrate for your desired transformation.
The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The bond dissociation energy for a C-I bond in an aryl halide is approximately 280 kJ/mol, whereas for a C-Br bond, it is around 335 kJ/mol.[5][6][7] This lower bond energy of the C-I bond facilitates the initial and often rate-limiting oxidative addition step in the catalytic cycle of many cross-coupling reactions. Consequently, reactions with aryl iodides typically proceed under milder conditions, with lower catalyst loadings, and often at faster rates than their bromo- and chloro-analogs.[8]
The fluorine substituent at the C5 position exerts a strong electron-withdrawing inductive effect (-I effect) and a weaker electron-donating mesomeric effect (+M effect).[3][9] This net electron-withdrawing character can influence the electron density of the entire indazole ring system, potentially affecting the rate of oxidative addition and other steps in the catalytic cycle.[4][10]
Comparative Reactivity in Key Cross-Coupling Reactions
The choice between this compound and 5-fluoro-7-bromo-1H-indazole will largely depend on the specific cross-coupling reaction to be performed. Below, we compare their expected reactivity in three of the most widely used transformations in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[11][12] When comparing our two substrates, the iodo-indazole is expected to be significantly more reactive.
| Feature | This compound | 5-Fluoro-7-Bromo-1H-Indazole | Rationale |
| Reaction Temperature | Lower (often room temp. to 80 °C) | Higher (typically >80 °C) | Weaker C-I bond facilitates oxidative addition at lower temperatures. |
| Catalyst Loading | Lower | Higher | Higher reactivity of the iodo-substrate generally requires less catalyst. |
| Reaction Time | Shorter | Longer | Faster oxidative addition leads to a quicker overall reaction. |
| Yields | Generally higher | Can be high, but may require more optimization | Milder conditions for the iodo-substrate often lead to fewer side reactions.[13] |
Experimental evidence from related systems supports the higher reactivity of iodo-indazoles in Suzuki couplings. For instance, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid required heating at 80 °C with Pd(dppf)Cl2 as the catalyst to achieve a high yield.[13] It is anticipated that the corresponding iodo-indazole would react under milder conditions or give a higher yield under the same conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes.[14][15][16] Similar to the Suzuki reaction, the reactivity trend favors the iodo-substituted indazole.
| Feature | This compound | 5-Fluoro-7-Bromo-1H-Indazole | Rationale |
| Copper Co-catalyst | Often optional or at lower loadings | Typically required | The higher reactivity of the iodo-substrate can sometimes allow for copper-free conditions.[17] |
| Reaction Temperature | Milder | More forcing | Reflects the difference in C-X bond strength. |
| Substrate Scope | Broader | More limited | Milder conditions tolerate a wider range of sensitive functional groups on the alkyne coupling partner. |
| Yields | Generally excellent | Good, but may be lower than with the iodo-analog | The propensity for side reactions, such as Glaser coupling of the alkyne, can be higher under more forcing conditions. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[18][19][20] The choice of halogen on the indazole substrate remains a critical parameter for reaction efficiency.
| Feature | This compound | 5-Fluoro-7-Bromo-1H-Indazole | Rationale |
| Ligand Choice | A wider range of phosphine ligands are often effective | May require more specialized, electron-rich, and bulky ligands | The higher reactivity of the iodo-substrate is less demanding on the ligand. |
| Base | Milder bases can often be used | Stronger bases are typically required | Milder conditions are generally preferable for substrates with sensitive functional groups. |
| Reaction Temperature | Lower | Higher | Consistent with the trend in C-X bond dissociation energies. |
| Yields | Typically higher | Can be high, but may require more rigorous optimization | The milder conditions for the iodo-substrate can lead to cleaner reactions and higher isolated yields. |
Experimental Protocols
Below are representative, detailed protocols for Suzuki-Miyaura and Sonogashira couplings. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry reaction vial, add 5-fluoro-7-halo-1H-indazole (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., dioxane, DME, or toluene/water mixture). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the mixture to the appropriate temperature (for the iodo-derivative, start with 60-80 °C; for the bromo-derivative, 80-110 °C) and stir under an inert atmosphere until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling.
-
Reaction Setup: To a dry Schlenk flask, add 5-fluoro-7-halo-1H-indazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine). Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the mixture at the appropriate temperature (for the iodo-derivative, room temperature to 50 °C; for the bromo-derivative, 50-80 °C) until completion.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and 5-fluoro-7-bromo-1H-indazole is a classic trade-off between reactivity and cost/availability.
Choose this compound when:
-
Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction times and higher throughput are desired.
-
Maximizing yield is of utmost importance.
-
A broader range of coupling partners is being explored.
Choose 5-Fluoro-7-Bromo-1H-Indazole when:
-
Cost is a primary concern, as bromo-aromatics are often less expensive than their iodo counterparts.
-
The coupling partners are robust and can tolerate more forcing reaction conditions.
-
Slightly lower yields or longer reaction times are acceptable.
References
-
Ternon, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4523. [Link]
-
Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(11), 3321. [Link]
-
National Institutes of Health. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Inorganics, 8(12), 69. [Link]
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Catalysts, 13(3), 619. [Link]
-
ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4998. [Link]
-
ResearchGate. (2020). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(4), 2693–2703. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(31), 10410-10427. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
-
ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
-
Institute of Chemistry of Clermont-Ferrand. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. [Link]
-
Chemistry LibreTexts. (2025). Bond Energies. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Royal Society of Chemistry. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene van der Waals complex. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2015). (PDF) Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH) 3. [Link]
-
Chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
-
Royal Society of Chemistry. (2021). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]
-
National Institutes of Health. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Institutes of Health. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Precision Analytics for Halogenated Heterocycles: Benchmarking Purity Assays for 5-Fluoro-7-Iodo-1H-Indazole
Executive Summary & Strategic Context
In the high-stakes landscape of kinase inhibitor development, 5-fluoro-7-iodo-1H-indazole serves as a critical scaffold. Its value lies in the orthogonal reactivity of its halogens: the 7-iodo position is primed for Suzuki-Miyaura or Sonogashira couplings, while the 5-fluoro group often modulates metabolic stability or potency.
However, the synthesis of this scaffold—typically via diazotization of 5-fluoro-7-aminoindazole or direct iodination—is prone to generating structurally similar impurities, specifically regioisomers (e.g., 6-iodo congeners) and des-halogenated byproducts . Standard HPLC-UV often fails to distinguish these isomers due to overlapping hydrophobicity.
This guide objectively compares two dominant analytical workflows: UHPLC-UV-MS (High-Throughput Screening) and
Technique A: UHPLC-UV-MS (The High-Sensitivity Workhorse)
For routine batch release and impurity profiling (impurities <0.1%), Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry is the industry standard.
The Challenge: "The Isobaric Trap"
Regioisomers of this compound have identical molecular weights (
Optimized Protocol
To resolve the critical 6-iodo impurity from the 7-iodo target, we utilize a Phenyl-Hexyl stationary phase , which exploits
Experimental Workflow:
-
Column: Phenyl-Hexyl,
, . -
Mobile Phase A: Water + 0.1% Formic Acid (Protonates the indazole, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic core) and ESI+ MS.
Data Output: Impurity Profile
| Component | Retention Time (min)* | Detection Challenge | |
| This compound | 4.2 | 262.9 | Target |
| 5-Fluoro-1H-indazole (Des-iodo) | 2.8 | 137.0 | Easy (Mass diff) |
| 5-Fluoro-6-iodo-1H-indazole | 4.4 | 262.9 | Critical (Isobaric) |
| 5-Fluoro-7-bromo-1H-indazole | 4.1 | 215.0/217.0 | Moderate (Isotopic pattern) |
*Retention times are representative and column-dependent.
Senior Scientist Insight: Do not rely solely on MS for purity. The 6-iodo and 7-iodo isomers have identical fragmentation patterns. You must validate the separation using a "spiked" reference standard containing both isomers.
Technique B: F-qNMR (The Structural Arbiter)
Quantitative Nuclear Magnetic Resonance (qNMR) using the Fluorine-19 nucleus is the superior method for assay value assignment (absolute purity) and regioisomer confirmation . Unlike HPLC, it does not require a reference standard of the analyte itself—only a traceable internal standard (IS).
The Mechanism: Spin-Spin Coupling
The
-
Target (5-F, 7-I): The fluorine at position 5 couples with protons at C4 and C6. The bulky Iodine at C7 influences the chemical shift and the coupling constant (
) of the H6 proton. -
Impurity (5-F, 6-I): If Iodine moves to position 6, the ortho-coupling pattern on the Fluorine changes drastically.
Optimized Protocol ( F-qNMR)
-
Solvent: DMSO-
(Ensures complete solubility and distinct tautomer stabilization). -
Internal Standard (IS):
-Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid. Must have a relaxation time ( ) similar to the analyte. -
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): (typically 30s for F-nuclei to ensure 99.9% magnetization recovery). -
Scans: 64 (High S/N ratio).
-
DOT Diagram: qNMR Workflow
The following diagram illustrates the critical decision points in the qNMR workflow to ensure data integrity.
Figure 1: Validated qNMR workflow emphasizing the relaxation delay (
Comparative Analysis: The Verdict
Which method should you choose? The decision depends on the stage of drug development.
| Feature | UHPLC-UV-MS | |
| Primary Utility | Trace impurity detection (<0.05%) | Absolute Assay % (Content) |
| Specificity | Moderate (Ret. time dependent) | High (Structural proof via coupling) |
| Reference Standard | Required (for every impurity) | Not Required (only 1 IS needed) |
| Sample Consumption | Low (< 1 mg) | High (10–20 mg) |
| Throughput | High (10 min/sample) | Low (30–60 min/sample) |
| Blind Spot | Co-eluting isomers | Inorganic salts / Non-F impurities |
Strategic Recommendation
-
Use UHPLC-UV-MS for reaction monitoring and cleaning validation. It is the only way to see non-fluorinated impurities (like inorganic salts or simple starting materials) if utilizing the UV channel.
-
Use
F-qNMR for Reference Standard Certification . When you buy a "98%" pure standard from a vendor, validate it immediately with qNMR. Vendors often rely on HPLC area %, which ignores moisture, salts, and solvent content, leading to an overestimation of purity.
Analytical Logic Map
Use this decision tree to select the appropriate technique for your specific experimental need.
Figure 2: Analytical decision matrix for this compound.
References
-
Gözde, S. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Retrieved from [Link]
-
Cottyn, B. et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Retrieved from [Link]
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 5-fluoro-7-iodo-1H-indazole and its Regioisomers
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Halogenated indazoles, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics. The precise placement of halogen substituents on the indazole ring can profoundly influence a compound's biological activity, pharmacokinetic properties, and safety profile. Consequently, the ability to distinguish between regioisomers, such as 5-fluoro-7-iodo-1H-indazole and its positional variants, is a critical analytical challenge.
This guide provides an in-depth spectroscopic comparison of this compound and its key regioisomers, namely 5-fluoro-4-iodo-1H-indazole and 5-fluoro-6-iodo-1H-indazole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy, offering both theoretical insights and practical experimental guidance to empower researchers in their structural elucidation endeavors.
The Challenge of Regioisomerism in Substituted Indazoles
The synthesis of substituted indazoles can often yield a mixture of regioisomers, making the development of robust analytical methods for their differentiation essential. The electronic and steric effects of the fluorine and iodine substituents will uniquely influence the chemical environment of the surrounding nuclei and bonds, providing a spectroscopic fingerprint for each isomer. Advanced spectroscopic techniques are indispensable tools for the unambiguous structural elucidation of these isomers.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between regioisomers of substituted indazoles.[2] By analyzing the chemical shifts, coupling constants, and through-space correlations, one can piece together the precise connectivity of the molecule.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides the most salient information for differentiating the regioisomers. The substitution pattern dictates the number of protons on the benzene ring and their coupling patterns.
-
This compound: This isomer will exhibit two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. The proton at C6 will likely be a doublet with a typical ortho coupling constant (J ≈ 8-9 Hz) from the C4 proton. The C4 proton will appear as a doublet of doublets due to coupling to both the C6 proton and the fluorine at C5.
-
5-fluoro-4-iodo-1H-indazole: This isomer will show two singlets in the aromatic region for the protons at C6 and C7, as they lack adjacent protons to couple with.
-
5-fluoro-6-iodo-1H-indazole: This isomer will present two doublets in the aromatic region for the protons at C4 and C7. The C4 proton will be a doublet due to ortho coupling with the C7 proton, which in turn will be a doublet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum offers complementary information. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 230-260 ppm. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The position of the iodine atom will also influence the chemical shifts of the adjacent carbons.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom will be influenced by its position on the indazole ring and the nature of the adjacent substituents. While predicting the exact chemical shifts is challenging without experimental data, it is expected that each regioisomer will have a distinct ¹⁹F chemical shift.
Advanced NMR Techniques
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignments.[3][4] For instance, an HMBC experiment can reveal long-range correlations between protons and carbons, helping to definitively place the substituents. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons, providing further structural confirmation.[3]
Experimental Protocol: NMR Analysis of Fluoro-Iodo-Indazole Regioisomers
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize the spectral width to cover the aromatic and N-H proton regions.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR Acquisition (if necessary): If the 1D spectra are insufficient for unambiguous assignment, perform COSY, HSQC, and HMBC experiments. For the HMBC, optimize the long-range coupling delay to observe two- and three-bond correlations. A NOESY experiment can also be beneficial.
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the signals based on chemical shifts, coupling constants, and correlations observed in the 2D spectra.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial tool for confirming the molecular weight of the synthesized compounds and can provide structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion, which will confirm the elemental composition of the isomers (C₇H₄FIN₂).[5]
Electron ionization (EI) mass spectrometry can induce fragmentation of the indazole ring. While the fragmentation patterns of the regioisomers might be similar, subtle differences in the relative abundances of fragment ions could be observed. The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[5]
-
EI-MS Analysis (Optional): For fragmentation analysis, introduce the sample into a mass spectrometer with an electron ionization source.
-
Data Analysis: Determine the exact mass of the molecular ion from the HRMS data and compare it to the theoretical mass. Analyze the fragmentation pattern from the EI-MS data to identify characteristic fragment ions.
Vibrational Spectroscopy: Probing the Molecular Bonds
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecules.[6][7][8] While these techniques are generally less powerful than NMR for distinguishing regioisomers of this type, they can offer complementary data.
The C-F, C-I, N-H, and aromatic C-H and C=C stretching and bending vibrations will give rise to characteristic bands in the IR and Raman spectra. The exact positions of these bands will be subtly different for each regioisomer due to the varying electronic and steric environments. For instance, the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are often sensitive to the substitution pattern on the aromatic ring.
Experimental Protocol: Vibrational Spectroscopy Analysis
-
FTIR Spectroscopy (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum.
-
Raman Spectroscopy: Place a small amount of the solid sample on a microscope slide and focus the laser beam onto the sample. Acquire the Raman spectrum.
-
Data Analysis: Compare the positions and relative intensities of the vibrational bands for the different isomers.
Comparative Data Summary
| Spectroscopic Technique | This compound | 5-fluoro-4-iodo-1H-indazole | 5-fluoro-6-iodo-1H-indazole |
| ¹H NMR (Aromatic) | Two doublets (or doublet of doublets) | Two singlets | Two doublets |
| ¹³C NMR (¹JCF) | Large C-F coupling at C5 | Large C-F coupling at C5 | Large C-F coupling at C5 |
| MS (HRMS) | C₇H₄FIN₂ | C₇H₄FIN₂ | C₇H₄FIN₂ |
| Vibrational Spectroscopy | Unique fingerprint region | Unique fingerprint region | Unique fingerprint region |
Visualizing the Differentiation Strategy
The following workflow diagram illustrates the logical process for distinguishing the regioisomers using the described spectroscopic techniques.
Caption: Workflow for the spectroscopic differentiation of fluoro-iodo-indazole regioisomers.
Conclusion
The unambiguous structural characterization of this compound and its regioisomers is a critical task in medicinal chemistry and drug development. A multi-technique spectroscopic approach, with NMR at its core, provides the necessary tools for confident structural assignment. By carefully analyzing the data from ¹H, ¹³C, and ¹⁹F NMR, complemented by mass spectrometry and vibrational spectroscopy, researchers can overcome the challenges posed by regioisomerism and ensure the integrity of their chemical matter. This guide serves as a foundational resource, empowering scientists to make informed decisions in their analytical workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
